molecular formula C7H16N2 B13118254 (4-Methylpiperidin-4-yl)methanamine

(4-Methylpiperidin-4-yl)methanamine

Cat. No.: B13118254
M. Wt: 128.22 g/mol
InChI Key: XQXXOWKUJRCUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperidin-4-yl)methanamine is a versatile piperidine derivative that serves as a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features both a primary amine and a tertiary amine within its structure, making it a useful intermediate for the synthesis of more complex molecules. Its primary research application lies in the development of potential therapeutic agents, particularly for the central nervous system. Piperidine derivatives structurally related to (4-Methylpiperidin-4-yl)methanamine are frequently employed as key synthetic intermediates in the discovery of novel ligands for neurological targets . Research into similar compounds shows their use in developing serotonin receptor modulators, which are investigated for their potential in treating conditions like depression . Furthermore, the piperidine scaffold is a common feature in molecules designed as cholinesterase inhibitors, which are relevant to Alzheimer's disease research . The structural motif of a substituted piperidine is also found in approved pharmaceuticals, such as the Parkinson's disease drug Pimavanserin, underscoring the importance of this chemical class in drug development . As a reagent, (4-Methylpiperidin-4-yl)methanamine provides researchers with a critical scaffold to explore structure-activity relationships and optimize the pharmacological profiles of new chemical entities. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(4-methylpiperidin-4-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-6,8H2,1H3

InChI Key

XQXXOWKUJRCUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (4-Methylpiperidin-4-yl)methanamine and the 4-Substituted Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nomenclature of a Key Medicinal Chemistry Scaffold

The compound specified as "(4-Methylpiperidin-4-yl)methanamine" presents a critical point of discussion regarding chemical nomenclature and the importance of precise structural identification in research and development. The systematic IUPAC name for this structure is 4-(Aminomethyl)-4-methylpiperidine . It features a piperidine ring substituted at the C4 position with both a methyl group and an aminomethyl group, creating a quaternary carbon center.

This specific compound is a member of the broader class of 4-substituted-4-aminopiperidine derivatives, a structural motif of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1] However, it is crucial to distinguish 4-(Aminomethyl)-4-methylpiperidine from its more commonly documented isomer, (1-Methylpiperidin-4-yl)methanamine (CAS No. 7149-42-0) , where the methyl group is located on the piperidine ring's nitrogen atom (N1).[2][] Due to the relative scarcity of specific experimental data for the C4-methylated variant in publicly accessible literature, this guide will provide a comprehensive overview of the 4-substituted piperidine scaffold, referencing general synthetic methodologies, and will use the well-characterized N1-methylated isomer as a case study for detailed data presentation and protocol description.

This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary to understand the synthesis, properties, and applications of this important class of molecules.

Part 1: Nomenclature, Synonyms, and Physicochemical Properties

A clear understanding of the nomenclature is paramount. The primary topic, 4-(Aminomethyl)-4-methylpiperidine , must be differentiated from its isomers and related compounds.

IUPAC Nomenclature and Compound Identification
  • Primary Topic: 4-(Aminomethyl)-4-methylpiperidine.

    • Synonyms: While less common, it may be referred to as 1-(4-methylpiperidin-4-yl)methanamine.

    • Structure: A piperidine ring with a -CH₃ group and a -CH₂NH₂ group attached to the same carbon atom at the 4-position.

  • Common Isomer: (1-Methylpiperidin-4-yl)methanamine.[]

    • Synonyms: 1-Methylpiperidine-4-methylamine, 4-(Aminomethyl)-1-methylpiperidine.[2][4]

    • CAS Number: 7149-42-0.[2]

    • Structure: A piperidine ring with a -CH₂NH₂ group at the 4-position and a -CH₃ group on the ring nitrogen (position 1).

Physicochemical Data Comparison
Property(1-Methylpiperidin-4-yl)methanamine4-(Aminomethyl)piperidineReference(s)
CAS Number 7149-42-07144-05-0[2]
Molecular Formula C₇H₁₆N₂C₆H₁₄N₂[2]
Molecular Weight 128.22 g/mol 114.19 g/mol [2]
Appearance Colourless to pale yellow liquidSolid[2]
Boiling Point 80 °C200 °C (lit.)[2]
Melting Point 0 °C25 °C (lit.)[2]
Density 0.901 g/cm³ (Predicted)0.952 g/cm³[2][5]
pKa 10.13 ±0.29 (Predicted)Not specified[2]
InChIKey AGTPSAZJSOQXHJ-UHFFFAOYSA-NLTEKQAPRXFBRNN-UHFFFAOYSA-N[2]

Part 2: Synthesis Strategies and Methodologies

The synthesis of 4-substituted-4-aminopiperidine derivatives is a key challenge in medicinal chemistry. An efficient and practical methodology is crucial for accessing these valuable building blocks.

General Synthesis of 4-Substituted-4-Aminopiperidine Derivatives

A robust method for creating the 4-substituted-4-aminopiperidine scaffold employs isonipecotate as a starting material, with a Curtius rearrangement serving as the key step to install the amine functionality.[1] This approach avoids the use of highly toxic reagents like diethylaluminum cyanide.[1]

The core strategy involves two critical transformations:

  • Alkylation at the C4 Position: The acidic proton at the C4 position of an N-protected isonipecotate derivative can be removed by a strong base, and the resulting enolate can be alkylated with an appropriate electrophile (e.g., a methyl halide) to introduce the desired substituent.

  • Curtius Rearrangement: The ester at C4 is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis yields the primary amine at the C4 position.

The following diagram illustrates this generalized synthetic workflow.

G start N-Protected Isonipecotate Ester alkylation 1. Deprotonation (e.g., LDA) 2. Alkylation (e.g., CH3I) start->alkylation Introduce C4-substituent hydrolysis Ester Hydrolysis alkylation->hydrolysis curtius Curtius Rearrangement (e.g., DPPA, heat; then H2O/H+) hydrolysis->curtius Install C4-amine product 4-Alkyl-4-aminopiperidine (after deprotection) curtius->product

Caption: Generalized workflow for the synthesis of 4-alkyl-4-aminopiperidine derivatives.

Detailed Protocol: Synthesis of (1-Methylpiperidin-4-yl)methanamine

For illustrative purposes, a detailed, field-proven protocol for the synthesis of the isomer (1-Methylpiperidin-4-yl)methanamine is provided below. This procedure involves the reduction of an amide using lithium aluminum hydride (LAH).[2][6]

Causality: The choice of LAH is critical here; it is a powerful reducing agent capable of converting the stable amide functional group of the starting material, 1-Methylisonipecotamide, directly to the corresponding amine. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LAH.

Experimental Protocol:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with a slurry of lithium aluminum hydride (1.0 eq) in anhydrous tetrahydrofuran (THF). The vessel is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: A solution of 1-Methylisonipecotamide (1.0 eq) in anhydrous THF is added portion-wise via the dropping funnel to the stirred LAH slurry, maintaining the internal temperature at 0 °C.[6]

  • Reaction Progression: After the addition is complete, the mixture is stirred at 0 °C for 30 minutes and then heated to reflux (approx. 66 °C) for 25 hours under a nitrogen atmosphere to ensure complete reduction.[6]

  • Workup and Quenching (Fieser method): The reaction is cooled back to 0 °C. The excess LAH is carefully quenched by the sequential, dropwise addition of:

    • Distilled water (volume corresponding to mass of LAH used, e.g., 1.8 g LAH requires 1.8 mL H₂O).

    • 15-20% aqueous sodium hydroxide (same volume as water).

    • Distilled water (3 times the initial volume of water). This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.

  • Isolation and Purification: The mixture is stirred for 15 minutes, then the solids are removed by filtration and washed thoroughly with THF and dichloromethane.[2] The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield pure (1-Methyl-4-piperidinyl)methanamine.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification LAH LAH Slurry in THF (0 °C, N2 atm) Add Portion-wise Addition (maintain 0 °C) LAH->Add Amide 1-Methylisonipecotamide Solution in THF Amide->Add Stir Stir at 0 °C (30 min) Add->Stir Reflux Reflux at 66 °C (25 h) Stir->Reflux Quench Cool to 0 °C Quench (H2O, NaOH, H2O) Reflux->Quench Filter Filter Aluminum Salts Quench->Filter Purify Concentrate & Purify (Silica Chromatography) Filter->Purify Product (1-Methylpiperidin-4-yl)methanamine Purify->Product

Caption: Experimental workflow for the LAH reduction of 1-Methylisonipecotamide.

Part 3: Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are key components of numerous therapeutic agents.

Role as a Versatile Building Block

Both 4-(aminomethyl)piperidine and its N-alkylated derivatives are versatile intermediates.[5] The primary and secondary amine functionalities provide nucleophilic handles for the construction of more complex molecules, including amides, ureas, sulfonamides, and secondary/tertiary amines through reductive amination.

Therapeutic Targets and Applications
  • Antiviral Agents: (1-Methyl-4-piperidinyl)methanamine is explicitly cited as a reagent used in the synthesis of novel indole-carboxamides that function as inhibitors of neurotropic alphaviruses.[2][][4] This highlights its direct applicability in developing treatments for infectious diseases.

  • Central Nervous System (CNS) Ligands: The broader N-alkyl-4-aminomethylpiperidine scaffold has demonstrated significant affinity for targets within the CNS.[7] This includes:

    • Sigma-1 (σ1) Receptor Ligands: Modulation of this receptor is a promising strategy for treating neurodegenerative diseases and pain.[7]

    • Dopamine Transporter (DAT) Ligands: These have potential applications in treating substance abuse disorders.[7]

  • CCR5 Antagonists: The 4-substituted-4-aminopiperidine motif is a key building block for piperazine-based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[1]

  • Peptide Synthesis: 4-Methylpiperidine (a related compound, not the primary topic) has been studied and validated as an effective reagent for the removal of the Fmoc protecting group during solid-phase peptide synthesis (SPPS), demonstrating the utility of substituted piperidines in diverse synthetic applications.[8]

Conclusion

While the specific compound (4-Methylpiperidin-4-yl)methanamine is not extensively characterized in common literature, the 4-substituted-4-aminopiperidine scaffold it represents is of undeniable importance to the pharmaceutical sciences. Its utility as a rigid, three-dimensional building block allows for the precise spatial orientation of functional groups, making it a valuable core for designing potent and selective ligands for a wide array of biological targets. Understanding the nuanced synthesis and the distinct properties of its various isomers, such as the well-documented (1-Methylpiperidin-4-yl)methanamine, provides researchers with the foundational knowledge required to leverage this versatile chemical entity in the pursuit of novel therapeutics.

References

  • PubChem. (4-Methyl-3-piperidin-4-ylphenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Chem-Impex International. 4-(Aminomethyl)piperidine. Available at: [Link]

  • PubChem. 4-(Aminomethyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • PubChem. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Home Sunshine Pharma. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride. Available at: [Link]

  • Google Patents. Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Google Patents. Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.
  • Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]

  • Chem-Impex International. (Fmoc-4-aminomethyl)piperidine hydrochloride. Available at: [Link]

  • J&K Scientific. Methyl-(1-methyl-piperidin-4-ylmethyl)amine. Available at: [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

Sources

Technical Guide: Safety and Handling of (4-Methylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of (4-Methylpiperidin-4-yl)methanamine , a specialized gem-disubstituted piperidine intermediate.

CAS Number: 1342518-35-7 Synonyms: 4-(Aminomethyl)-4-methylpiperidine; 4-Methyl-4-piperidinemethanamine Molecular Formula: C


H

N

Molecular Weight: 128.22 g/mol [1]

Executive Summary & Chemical Identity

(4-Methylpiperidin-4-yl)methanamine is a bifunctional building block characterized by a quaternary carbon at the 4-position of the piperidine ring, bearing both a methyl group and a primary aminomethyl group. Unlike its more common isomer, (1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0), this compound possesses a secondary amine on the ring and a primary amine on the side chain, making it a versatile scaffold for conformationally restricted drug design, particularly in kinase inhibitors (e.g., SHP2 allosteric inhibitors).

Critical Distinction: Researchers must verify the CAS number before use. Confusing this compound with the N-methylated isomer (CAS 7149-42-0) will result in immediate synthetic failure due to the difference in nucleophilic sites.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Context
Physical State Solid or semi-solid (low melting)Hygroscopic nature likely.
Boiling Point ~208–210 °C (Predicted)High boiling point due to H-bonding.
pKa (Calculated) ~10.8 (Primary amine), ~11.2 (Ring amine)Highly basic; exists as a dication at physiological pH.
Solubility High in Water, MeOH, DMSO, DCMPolar organic solvent compatible.
LogP ~0.5–0.9Low lipophilicity; likely cell-permeable only as free base.

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact CAS is limited, its structure (primary and secondary aliphatic amines) necessitates its classification as a Corrosive and Irritant based on Structure-Activity Relationships (SAR).

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1 (Irreversible damage upon contact).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Mechanistic Toxicology
  • Corrosivity: The high pKa (>10) of both nitrogen centers allows the compound to saponify membrane lipids and denature proteins upon contact with tissue, leading to chemical burns.

  • Respiratory Sensitization: As a volatile amine, inhalation of vapors or dust can cause severe irritation to the bronchial mucosa, potentially leading to chemical pneumonitis.

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All handling of the neat substance must occur within a certified Chemical Fume Hood operating at a face velocity of >100 fpm.

  • Inert Atmosphere: The free base is sensitive to CO

    
     (forming carbamates) and moisture. Handle under Nitrogen or Argon when possible.
    
Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended)Standard nitrile provides adequate splash protection. For prolonged immersion, use Butyl rubber.
Eye Protection Chemical Goggles + Face ShieldSafety glasses are insufficient for corrosive liquids/solids; a face shield prevents skin burns.
Respiratory N95 (for solids) or ABEK1 (for vapors)Required only if handling outside a fume hood (not recommended).
Clothing Lab coat (Cotton/Poly) + Chemical ApronPrevents saturation of clothes which can hold corrosive material against skin.
Workflow Visualization

The following diagram outlines the decision logic for transferring and handling the reagent to minimize exposure.

HandlingWorkflow Start Start: Reagent Receipt CheckState Check Physical State (Solid vs. Liquid) Start->CheckState SolidPath Solid/Semi-solid CheckState->SolidPath If Solid LiquidPath Liquid (Melted) CheckState->LiquidPath If Liquid Weighing Weigh inside Fume Hood (Use antistatic spatula) SolidPath->Weighing Transfer Transfer via Syringe/Septum (Avoid open pouring) LiquidPath->Transfer Reaction Add to Reaction Vessel (Inert Gas Blanket) Weighing->Reaction Transfer->Reaction Quench Quench Excess Reagent (Dilute Acid/Buffer) Reaction->Quench

Caption: Operational workflow for the safe transfer and usage of (4-Methylpiperidin-4-yl)methanamine.

Synthesis & Reaction Safety

This compound is frequently generated in situ or used immediately after deprotection of its precursor, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-22-7).

Key Reaction Hazards
  • Exothermicity: Reactions involving the free amine (e.g., amide coupling, reductive amination) are exothermic. Slow addition at 0°C is required.

  • Scavenging: When used as a scavenger or base, ensure the reaction solvent (e.g., DCM, DMF) is compatible. Avoid halogenated solvents if the mixture is to be heated significantly, to prevent alkylation of the piperidine nitrogen.

  • Salt Formation: Upon workup with acid (HCl/TFA), the compound forms a dihydrochloride or bis-trifluoroacetate salt. These salts are fine powders and inhalation hazards.

Emergency Response & Spill Control

Spill Response Logic

In the event of a spill, immediate action is required to prevent corrosion damage to equipment and personnel.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Wipe with Dilute Acetic Acid Absorb->Neutralize Waste Dispose as Hazardous Waste Neutralize->Waste

Caption: Decision tree for managing spills of corrosive amine intermediates.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not pause to remove contact lenses initially; rinse first. Seek immediate ophthalmological attention.

  • Skin Contact: Remove contaminated clothing under the safety shower. Wash with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Tightly sealed glass or polypropylene. Avoid metals (aluminum/zinc) which may react with the alkaline amine to release hydrogen gas.

  • Shelf Life: 12–24 months if stored properly. Yellowing indicates oxidation (N-oxide formation).

References

  • BLD Pharm. (n.d.).[2][3] (4-Methylpiperidin-4-yl)methanamine Safety Data Sheet. Retrieved from

  • Ambeed. (n.d.). N,N-Dimethyl-1-(4-methylpiperidin-4-yl)methanamine dihydrochloride Product Page. Retrieved from

  • Acta Pharmaceutica Sinica B. (2024).[4] Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor.[4] Retrieved from

  • PubChem. (2025).[5] tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate (Precursor Data). Retrieved from

Sources

Methodological & Application

Synthesis of alphavirus inhibitors using (1-methyl-4-piperidinyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Indole-2-Carboxamide Alphavirus Inhibitors Using (1-Methyl-4-piperidinyl)methanamine

Executive Summary

This application note details the chemical synthesis and biological evaluation of small-molecule inhibitors targeting neurotropic alphaviruses (e.g., VEEV, WEEV, CHIKV). The protocol focuses on the incorporation of (1-methyl-4-piperidinyl)methanamine (CAS 7149-42-0) as a critical solubilizing and pharmacophoric side chain.[1]

This amine moiety is frequently employed in medicinal chemistry to enhance the physicochemical properties (solubility, pKa) of lipophilic scaffolds. In the context of alphavirus inhibitors, it is coupled to indole-2-carboxylic acid or thieno[3,2-b]pyrrole cores to generate compounds that inhibit viral RNA replication, likely by targeting the non-structural protein 2 (nsP2) or the viral replication complex.

Chemical Biology & Mechanism of Action

The development of alphavirus inhibitors often targets the viral replication complex.[2] The (1-methyl-4-piperidinyl)methanamine side chain serves two distinct roles:

  • Solubility Enhancement: The basic tertiary amine (

    
    ) ensures the molecule is protonated at physiological pH, improving aqueous solubility and bioavailability.
    
  • Lysosomotropism: Basic amines can accumulate in acidic compartments (lysosomes/endosomes), which are critical entry and replication sites for alphaviruses.

Mechanism of Action Pathway

The following diagram illustrates the putative mechanism where the inhibitor disrupts the viral replication cycle.

AlphavirusInhibition Virus Alphavirus (VEEV/CHIKV) Entry Cell Entry (Endocytosis) Virus->Entry Fusion Endosomal Fusion Entry->Fusion Uncoating Nucleocapsid Uncoating Fusion->Uncoating Translation Translation of Polyprotein (P1234) Uncoating->Translation Cleavage nsP2 Protease Cleavage Translation->Cleavage RC Replication Complex Assembly Cleavage->RC Inhibitor Indole-2-Carboxamide Inhibitor (Piperidine Side Chain) Inhibitor->Cleavage  Potential Inhibition Inhibitor->RC  Blocks Assembly/Function

Figure 1: Putative mechanism of action. The inhibitor targets the non-structural protein processing or replication complex assembly, preventing viral RNA synthesis.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The target molecule is constructed via a convergent synthesis. The key step is the amide coupling between a substituted Indole-2-carboxylic acid (Core) and the (1-methyl-4-piperidinyl)methanamine (Amine) .

  • Core Scaffold: 5-substituted indole-2-carboxylic acid (e.g., 5-chloro, 5-fluoro, or 5-trifluoromethoxy).

  • Linker/Side Chain: (1-Methyl-4-piperidinyl)methanamine.[1][][4][5][6]

Material Specifications
ReagentCAS No.GradeRole
(1-Methyl-4-piperidinyl)methanamine 7149-42-0 >97% Key Building Block
5-Chloroindole-2-carboxylic acid10517-21-2>98%Scaffold
HATU148893-10-1SynthesisCoupling Agent
DIPEA (N,N-Diisopropylethylamine)7087-68-5AnhydrousBase
DMF (Dimethylformamide)68-12-2AnhydrousSolvent
Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroindole-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add DIPEA (3.0 equiv, 3.0 mmol) to the solution.

  • Add HATU (1.2 equiv, 1.2 mmol) in one portion.

  • Stir the mixture at room temperature (25°C) for 15 minutes to activate the carboxylic acid (formation of the active ester).

Step 2: Amine Coupling

  • Add (1-methyl-4-piperidinyl)methanamine (1.1 equiv, 1.1 mmol) dropwise to the activated acid solution.

    • Note: The amine is often a liquid.[1] Ensure precise volumetric addition or weigh it directly.

  • Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor reaction progress by LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1%

    
    ). The starting acid (
    
    
    
    ) should disappear, and the product (
    
    
    ) should appear.

Step 3: Workup and Purification [7]

  • Quench: Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated

    
     (2 x 20 mL) to remove unreacted acid and HATU byproducts.
    
  • Wash: Wash the organic layer with brine (20 mL) and water (20 mL) to remove DMF.

  • Dry: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% MeOH in DCM (containing 1% 
      
      
      
      to prevent tailing of the basic amine).
  • Yield: Typical yields range from 60% to 85%.

Synthesis Workflow Diagram

SynthesisWorkflow Acid Indole-2-Carboxylic Acid (Scaffold) Activation Activation: HATU, DIPEA, DMF 15 min, 25°C Acid->Activation Amine (1-Methyl-4-piperidinyl)methanamine (Side Chain) Coupling Coupling Reaction: Stir 12-16h, 25°C Inert Atm (N2) Amine->Coupling Activation->Coupling Workup Workup: EtOAc Extraction NaHCO3 Wash Coupling->Workup Purification Purification: Flash Chromatography DCM:MeOH (9:1) Workup->Purification Product Final Inhibitor (Indole-2-carboxamide) Purification->Product

Figure 2: Convergent synthesis workflow for the coupling of the piperidine amine to the indole core.

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, the final product must meet the following spectral criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    • Indole NH: Singlet at

      
       11.5–12.0 ppm.
      
    • Amide NH: Triplet (or broad singlet) at

      
       8.5–9.0 ppm.
      
    • Piperidine N-Methyl: Singlet at

      
       2.1–2.3 ppm (Integration = 3H).
      
    • Methylene Linker (

      
      -NH):  Triplet or multiplet at 
      
      
      
      3.1–3.3 ppm.
    • Piperidine Ring Protons: Multiplets in the range of

      
       1.2–2.9 ppm.
      
  • LC-MS:

    • Observe the parent ion

      
      . For 5-chloro-N-((1-methylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide, the expected Mass is ~305.8 Da.
      

Biological Evaluation Protocols

Cytotoxicity Assay (CC50)

Before antiviral testing, ensure the compound is not toxic to host cells (e.g., Vero or BHK-21 cells).

  • Seed cells in 96-well plates (

    
     cells/well).
    
  • Add serial dilutions of the inhibitor (0–200

    
    ).
    
  • Incubate for 48 hours.

  • Measure viability using MTT or CellTiter-Glo.

  • Acceptance Criteria:

    
     (Selectivity Index > 10).
    
Alphavirus Replicon Assay (EC50)

This assay measures the specific inhibition of viral RNA replication without using infectious virus.

  • Transfection: Electroporate BHK cells with VEEV or WEEV replicon RNA encoding a Luciferase reporter.

  • Seeding: Seed transfected cells into 96-well plates containing serial dilutions of the inhibitor.

  • Incubation: Incubate for 14–18 hours (primary replication phase).

  • Readout: Lyse cells and measure Luciferase activity.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Target Potency: Active hits typically show

      
      .
      

References

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replic

    • Source: Journal of Medicinal Chemistry (via PubMed/PMC).
    • Context: Describes the SAR of indole-carboxamides where (1-methyl-4-piperidinyl)methanamine is a key side chain (Compound 27a).
    • URL:[Link]

  • Technical Guide: (1-Methyl-4-piperidinyl)methanamine.

    • Source: BenchChem.[1]

    • Context: Properties and general synthesis applications of the amine building block.[1]

  • Discovery of Thieno[3,2-b]pyrrole derivatives as inhibitors of alphavirus replication. [8]

    • Source: Journal of Medicinal Chemistry.[5]

    • Context: Early work establishing the scaffold th
    • URL:[Link]

Sources

Application Note: Rational Design of CXCR4 Antagonists using N-methyl-1-(piperidin-4-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule antagonists for the C-X-C chemokine receptor type 4 (CXCR4) has evolved from large, electrostatically driven macrocycles (e.g., AMD3100) to compact, orally bioavailable heterocyclic scaffolds. N-methyl-1-(piperidin-4-yl)methanamine represents a critical pharmacophore in this evolution.[1] Its structural utility lies in its ability to bridge the "two-site" binding model of the CXCR4 receptor.

This application note details the integration of this scaffold into drug discovery workflows, focusing on synthetic coupling, structure-activity relationship (SAR) validation, and functional biological characterization.

The "Two-Site" Binding Hypothesis

High-affinity CXCR4 antagonism requires simultaneous interaction with two distinct regions within the transmembrane (TM) bundle:

  • Site 1 (Affinity): A negatively charged pocket formed by Asp171 (TM4) and Asp262 (TM6) . The protonated secondary amine of the N-methyl-methanamine tail targets this site via salt bridges.

  • Site 2 (Specificity): A hydrophobic crevice (involving Trp94 and Tyr116) that accommodates the piperidine ring and its N1-substituent (often an aromatic core).

The semi-rigid piperidine ring reduces the entropic penalty of binding compared to flexible linear alkyl linkers, while the N-methyl group on the exocyclic amine improves metabolic stability against amine oxidases compared to primary amines.

Structural Visualization: Pharmacophore Mapping

The following diagram illustrates the interaction between the N-methyl-1-(piperidin-4-yl)methanamine scaffold and the CXCR4 binding pocket.

CXCR4_Binding_Model cluster_Receptor CXCR4 Transmembrane Pocket cluster_Ligand Ligand Scaffold Asp171 Asp171 (TM4) (Acidic) Asp262 Asp262 (TM6) (Acidic) Trp94 Trp94/Tyr116 (Hydrophobic) Core Aromatic Core (Variable) Core->Trp94 π-π Stacking PipN Piperidine N1 Core->PipN Covalent Link PipRing Piperidine Ring (Spacer) PipN->PipRing Scaffold Geometry ExoN Exocyclic N (N-Methyl) PipRing->ExoN Scaffold Geometry ExoN->Asp171 Salt Bridge (Ionic) ExoN->Asp262 H-Bond

Caption: Interaction map showing the N-methyl-1-(piperidin-4-yl)methanamine scaffold bridging the hydrophobic core and the acidic residues (Asp171/Asp262) of CXCR4.

Synthetic Protocols

Protocol A: Modular Coupling of the Scaffold

This protocol describes the attachment of N-methyl-1-(piperidin-4-yl)methanamine to an aryl-halide core (common in TIQ-15 or benzimidazole analogs) via Buchwald-Hartwig amination.

Reagents:

  • Scaffold: N-methyl-1-(piperidin-4-yl)methanamine (CAS: 1982760-72-4 for 2HCl salt).

  • Core: Aryl bromide/iodide intermediate.

  • Catalyst: Pd2(dba)3 / XPhos or RuPhos.

  • Base: Cs2CO3 or NaOtBu.

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Free Base Preparation: If starting with the dihydrochloride salt, dissolve 1.0 eq of the scaffold in MeOH and treat with 3.0 eq of MP-Carbonate resin for 1 hour. Filter and concentrate to obtain the free amine.

  • Reaction Assembly: In a glovebox or under Argon, combine:

    • Aryl Halide (1.0 eq)

    • Scaffold (1.2 eq)

    • Cs2CO3 (2.0 eq)

    • Pd2(dba)3 (0.05 eq)

    • XPhos (0.1 eq)

    • Dioxane (0.1 M concentration)

  • Execution: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA). The basic amines often cause tailing on silica; C18 is preferred.

  • Validation: Verify mass [M+H]+ and 1H NMR. Look for the diagnostic N-methyl doublet at ~2.4 ppm and the piperidine multiplets.

Biological Evaluation Protocols

To validate the antagonist potency, a cascade of assays is required: Binding (Affinity)


 Functional (Ca2+ Flux) 

Physiological (Chemotaxis).
Protocol B: 125I-SDF-1 Radioligand Binding Assay

Purpose: To determine the binding affinity (


) of the synthesized analog.

Materials:

  • Cells: CCRF-CEM (T-lymphoblast) or HEK293-CXCR4 transfectants.

  • Ligand: [

    
    I]-CXCL12 (SDF-1
    
    
    
    ) (PerkinElmer).
  • Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

Workflow:

  • Cell Prep: Harvest CCRF-CEM cells and resuspend at

    
     cells/mL in assay buffer.
    
  • Competition: In a 96-well plate, add:

    • 50

      
      L Test Compound (Serial dilution, typically 10 
      
      
      
      M to 0.1 nM).
    • 50

      
      L [
      
      
      
      I]-CXCL12 (Final conc: 0.1 nM).
    • 100

      
      L Cell suspension.
      
  • Incubation: Incubate for 90 minutes at 4°C (prevents receptor internalization).

  • Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash 3x with ice-cold wash buffer (500 mM NaCl, 50 mM HEPES).

  • Detection: Measure radioactivity in a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Calcium Flux Functional Assay

Purpose: To confirm antagonism (inhibition of SDF-1 induced signaling).

Workflow Diagram:

Ca_Flux_Workflow Start Cell Loading (Fluo-4 AM, 37°C, 45 min) Wash Wash & Resuspend in Assay Buffer Start->Wash Base Baseline Reading (RFU 485/525nm) Wash->Base Add_Drug Add Antagonist (Incubate 15 min) Base->Add_Drug Add_SDF Add SDF-1α (EC80) (Trigger) Add_Drug->Add_SDF Read Kinetic Measurement (FLIPR/FlexStation) Add_SDF->Read Calc Calculate % Inhibition vs Control Read->Calc

Caption: Step-by-step workflow for the Calcium Flux functional antagonism assay.[2]

Critical Steps:

  • Dye Loading: Load

    
     cells/well with Fluo-4 AM (2 
    
    
    
    M) in HBSS/HEPES.
  • Pre-incubation: Add the N-methyl-1-(piperidin-4-yl)methanamine derivative before the agonist. Incubate 15 mins at 37°C.

  • Trigger: Inject CXCL12 (SDF-1

    
    ) at its 
    
    
    
    concentration (typically 10–50 ng/mL).
  • Data: A reduction in the peak fluorescence relative to the DMSO control indicates antagonism.

Data Analysis & SAR Guidelines

When optimizing N-methyl-1-(piperidin-4-yl)methanamine derivatives, compare results against standard controls.

Table 1: Representative Performance Metrics (Simulated)

Compound IDR-Group (Core)Binding

(nM)
Ca

Flux

(nM)
Chemotaxis

(nM)
Notes
AMD3100 (Bicyclam control)456055Clinical Reference
Analog A Benzimidazole120150210Moderate potency
Analog B Tetrahydroisoquinoline81215High potency (Optimized)
Analog C Pyridine (No spacer)>1000>1000N/DLoss of "Site 1" reach

SAR Interpretation:

  • Linker Length: The single methylene bridge (-CH2-) in the methanamine tail is usually optimal. Extending to ethylene often reduces potency due to entropic costs.

  • N-Methylation: The methyl group provides a steric check against non-specific binding and increases lipophilicity (

    
    ) compared to the primary amine, aiding membrane permeability.
    
  • Basicity: Ensure the

    
     of the exocyclic amine remains > 9.0 to ensure protonation at physiological pH.
    

References

  • Wu, B., et al. (2010). Structures of the CXCR4 Chemokine GPCR with Small-Molecule and Cyclic Peptide Antagonists. Science, 330(6007), 1066–1071.

  • Miller, J. F., et al. (2010). Synthesis and SAR of novel, potent, and selective tetrahydroisoquinoline CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2125-2128.

  • Zhan, W., et al. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 25(22), 5217-5222.

  • BenchChem Technical Guide. (2025). Core Properties of (1-Methyl-4-piperidinyl)methanamine.

  • Debnath, B., et al. (2013). Small Molecule Inhibitors of CXCR4. Theranostics, 3(1), 47–75.

Sources

Use of (4-Methylpiperidin-4-yl)methanamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Methylpiperidin-4-yl)methanamine in Allosteric Inhibitor Design

Executive Summary

(4-Methylpiperidin-4-yl)methanamine (CAS: 13544-40-6 for free base; often utilized as N-Boc protected derivatives like CAS 236406-22-7) is a high-value diamine scaffold in modern medicinal chemistry. Unlike traditional "flat" aromatic linkers, this gem-disubstituted piperidine introduces critical three-dimensional complexity (


 character) into drug candidates.

Its primary utility lies in the design of allosteric inhibitors , particularly for SHP2 (Src Homology 2 domain-containing phosphatase 2) and HDM2-p53 protein-protein interaction inhibitors. The gem-methyl/aminomethyl substitution at the C4 position exerts a Thorpe-Ingold effect , restricting the conformational flexibility of the piperidine ring. This "conformational locking" minimizes the entropic penalty upon binding, making it a privileged structure for filling hydrophobic tunnels in allosteric binding sites.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name (4-Methylpiperidin-4-yl)methanamineAlso known as 4-aminomethyl-4-methylpiperidine
Molecular Formula

MW: 128.22 g/mol
Key Structural Feature Gem-disubstitution at C4Induces specific chair conformation preferences.[1]
pKa (Estimated)

;

Both amines are highly basic; differential protection is required.
Solubility High in MeOH, DMSO, WaterHygroscopic as a free base/salt.
Storage Store at 2-8°C under ArgonSensitive to

(carbamate formation).

Application Case Study: SHP2 Allosteric Inhibition

Context: SHP2 is a non-receptor protein tyrosine phosphatase critical in the RAS/MAPK signaling pathway.[2] Allosteric inhibitors like TNO155 and TK-642 stabilize SHP2 in an auto-inhibited "closed" conformation.

Role of the Scaffold: In inhibitors like TK-642, the (4-methylpiperidin-4-yl)methanamine moiety serves as a critical linker that traverses the narrow allosteric tunnel.

  • The Primary Amine (

    
    ):  Often forms salt bridges or hydrogen bonds with acidic residues (e.g., Glu/Asp) deep within the protein pocket.
    
  • The Gem-Methyl Group: Clashes with the protein walls if the piperidine ring attempts to flip, effectively locking the inhibitor into the bioactive conformation. This restriction improves potency by 10-100 fold compared to the non-methylated analog.

Experimental Protocols

Protocol A: Synthesis of N-Boc-(4-Methylpiperidin-4-yl)methanamine

This protocol describes the reduction of the nitrile precursor, which is the industry-standard route for high-purity synthesis.

Reagents:

  • Precursor: tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate (CAS: 530115-96-9).[3]

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    , 5 wt%).
  • Solvent: Methanol saturated with Ammonia (7N NH

    
     in MeOH).
    
  • Hydrogen Source: H

    
     gas (Balloon or Parr shaker).
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1.0 eq (e.g., 5.0 g) of the nitrile precursor in 7N NH

    
    /MeOH (10 mL per gram of substrate).
    
    • Expert Tip: Ammonia is strictly required to suppress the formation of secondary amine dimers (dibenzylamine-type byproducts).

  • Catalyst Addition: Carefully add Rh/Al

    
    O
    
    
    
    (5 wt% loading relative to substrate mass).
    • Safety: Rhodium catalysts can ignite methanol vapors. Add under an argon blanket.

  • Hydrogenation: Seal the vessel and purge with N

    
     (3x) followed by H
    
    
    
    (3x). Pressurize to 40-50 psi (3-4 bar) H
    
    
    .
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 12–18 hours. Monitor by LC-MS (Look for disappearance of Nitrile peak and appearance of M+H = 229).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a viscous oil that solidifies upon standing.

    • Yield: Expect >95%. Purity is usually sufficient for the next step without chromatography.

Protocol B: Selective Functionalization (Differentiation of Amines)

This workflow allows you to couple the primary amine to a pharmacophore while keeping the piperidine nitrogen protected.

Scenario: Coupling to an Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH).

  • Setup: Dissolve N-Boc-(4-methylpiperidin-4-yl)methanamine (1.0 eq) in DCM.

  • Base: Add DIPEA (1.5 eq).

  • Coupling:

    • For Acid Chlorides: Add R-COCl (1.0 eq) dropwise at 0°C.

    • For Acids: Pre-activate R-COOH with HATU (1.1 eq) and DIPEA in DMF, then add the amine.

  • Deprotection (The "Switch"):

    • After isolating the amide intermediate, treat with 4M HCl in Dioxane or TFA/DCM (1:4) to remove the Boc group.[4]

    • Result: You now have a free secondary piperidine amine ready for the second functionalization (e.g., S

      
      Ar reaction with a chloropyrazine, common in SHP2 synthesis).
      

Visualized Workflows

Figure 1: Synthesis & Application Logic

This diagram illustrates the flow from the commercial precursor to the active pharmaceutical ingredient (API) intermediate.

SynthesisWorkflow Precursor N-Boc-4-cyano- 4-methylpiperidine Step1 Cat. Hydrogenation (Rh/Al2O3, H2, NH3) Precursor->Step1 Reduction Intermediate N-Boc-(4-methylpiperidin-4-yl) methanamine Step1->Intermediate Yield >95% Coupling Amide Coupling (Primary Amine) Intermediate->Coupling Selective Funct. Deprotection Boc Removal (TFA or HCl) Coupling->Deprotection FinalScaffold Target Scaffold (Free Piperidine NH) Deprotection->FinalScaffold Ready for SNAr

Caption: Streamlined synthesis of the gem-disubstituted scaffold from nitrile precursors.

Figure 2: Decision Tree for Functionalization

Choosing the correct protection strategy is vital for yield optimization.

DecisionTree Start Start: (4-Methylpiperidin-4-yl) methanamine Core Q1 Is the Piperidine N protected? Start->Q1 Yes Yes (e.g., N-Boc) Q1->Yes No No (Free Diamine) Q1->No Action1 React Primary Amine (-CH2NH2) (Amide coupling/Reductive Amination) Yes->Action1 Action2 Selective Protection Required (Boc-ON or Cbz-Cl at 0°C) No->Action2 Piperidine N is less accessible stericly but more basic Result1 Intermediate A: Piperidine Protected, Side Chain Functionalized Action1->Result1 Action2->Yes After Workup

Caption: Strategic decision tree for handling the differential reactivity of the two amine centers.

Troubleshooting & Expert Tips

  • Problem: Low Yield in Hydrogenation.

    • Cause: Catalyst poisoning or formation of secondary amine dimers.

    • Solution: Ensure the MeOH solvent is saturated with Ammonia gas before adding the catalyst. Do not use aqueous ammonium hydroxide if possible; anhydrous NH

      
       in MeOH is superior.
      
  • Problem: Regioselectivity in Free Diamine.

    • Insight: If you must use the free diamine (unprotected), the primary amine (methanamine) is generally more nucleophilic due to less steric hindrance, despite the piperidine nitrogen being more basic. However, this selectivity is poor (approx 3:1).

    • Recommendation: Always use the N-Boc protected form for the first functionalization step to guarantee single-product formation.

  • Problem: Poor Solubility.

    • Tip: The formate or hydrochloride salts of these intermediates are often water-soluble but may oil out in ether. Trituration with hexanes/ethyl acetate is often necessary to obtain a solid.

References

  • SHP2 Inhibitor Discovery (TK-642)

    • Title: Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor.
    • Source: Acta Pharmaceutica Sinica B (2024).
    • URL:[Link]

  • Gem-Disubstituted Piperidine Synthesis

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: RSC Medicinal Chemistry (2022).
    • URL:[Link]

  • Title: 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors (WO2018013597).
  • HDM2-p53 Inhibitor Application

    • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2014).
    • URL:[Link]

Sources

Application Notes & Protocols for the Characterization of (4-Methylpiperidin-4-yl)methanamine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Direction in Opioid Therapeutics

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles that mitigate the risks of respiratory depression, tolerance, and addiction.[1] Opioid receptors—primarily the μ (MOR), δ (DOR), and κ (KOR) subtypes—belong to the G protein-coupled receptor (GPCR) family and are the principal targets for both endogenous opioid peptides and exogenous opioid drugs.[2][3] Upon activation, these receptors trigger intracellular signaling cascades primarily through two distinct pathways: the G protein-dependent pathway, largely associated with analgesia, and the β-arrestin pathway, which has been implicated in many of the adverse effects.[4][5]

This has given rise to the concept of "biased agonism," a therapeutic strategy aimed at developing ligands that preferentially activate the G protein pathway over β-arrestin recruitment.[6] Such compounds could, in theory, separate the desired analgesic effects from the undesirable side effects.

The (4-methylpiperidin-4-yl)methanamine core is a derivative of the well-established 4-phenylpiperidine scaffold, a privileged structure in the design of potent opioid receptor agonists, including the fentanyl class of analgesics.[7][8] Its structural features provide a versatile platform for synthetic modification to fine-tune pharmacological properties, making it an excellent starting point for the discovery of novel, potentially biased, opioid receptor modulators.

This guide provides a comprehensive workflow for the synthesis and pharmacological characterization of novel (4-methylpiperidin-4-yl)methanamine derivatives, detailing the essential in vitro and in vivo assays required to establish their affinity, efficacy, and signaling bias at opioid receptors.

Section 1: The Opioid Receptor Signaling Cascade

Opioid receptors are canonical Gi/o-coupled GPCRs.[9] Ligand binding induces a conformational change in the receptor, initiating two major signaling cascades. Understanding these pathways is fundamental to interpreting the functional data of novel modulators.

  • G Protein-Dependent Signaling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi/o subunit. This causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. A primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10] This pathway is the principal target for traditional opioid analgesics.

  • β-Arrestin-Dependent Signaling: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[2] β-arrestin recruitment uncouples the receptor from the G protein, leading to signal desensitization and receptor internalization.[4] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of G protein-independent signaling that has been linked to adverse effects like respiratory depression and constipation.[5]

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gprotein G Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gi/o Protein (Inactive) Opioid_Receptor->G_Protein Activates GRK GRK Opioid_Receptor->GRK Activates Ligand Derivative Ligand Ligand->Opioid_Receptor Binds G_Alpha Gα-GTP G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylates Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruits Desensitization Desensitization & Internalization Beta_Arrestin->Desensitization

Caption: Opioid receptor signaling pathways.

Section 2: General Synthesis Strategy

A common and effective method for synthesizing derivatives of (4-methylpiperidin-4-yl)methanamine involves a multi-step process beginning with commercially available precursors. The following workflow illustrates a representative synthetic approach. The key is the flexibility at the final step, allowing for the creation of a diverse library of amides or other functionalities to explore structure-activity relationships (SAR).

Synthesis_Workflow start Boc-4-piperidone step1 Grignard Reaction (+ MeMgBr) start->step1 intermediate1 Boc-4-hydroxy- 4-methylpiperidine step1->intermediate1 step2 Dehydration (e.g., acid catalyst) intermediate1->step2 intermediate2 Boc-4-methylene- piperidine step2->intermediate2 step3 Hydroboration-Oxidation intermediate2->step3 intermediate3 Boc-(4-methylpiperidin-4-yl) methanol step3->intermediate3 step4 Oxidation (e.g., Dess-Martin) intermediate3->step4 intermediate4 Boc-4-formyl- 4-methylpiperidine step4->intermediate4 step5 Reductive Amination (+ R-NH2) intermediate4->step5 intermediate5 Boc-protected Derivative step5->intermediate5 step6 Deprotection (e.g., TFA) intermediate5->step6 final_product Final (4-Methylpiperidin-4-yl) methanamine Derivative step6->final_product

Caption: Representative synthetic workflow.

Section 3: In Vitro Characterization Protocols

A tiered approach is recommended to efficiently characterize novel compounds. The workflow begins with determining binding affinity at all three opioid receptor subtypes, followed by functional assays to quantify G protein and β-arrestin pathway activation.

In_Vitro_Workflow cluster_functional A Test Compound (Derivative) B Primary Screen: Radioligand Binding Assay A->B C Determine Affinity (Ki) for MOR, DOR, KOR B->C D Secondary Screen: Functional Assays C->D E G Protein Pathway Assay (cAMP or [35S]GTPγS) D->E G β-Arrestin Pathway Assay (Recruitment Assay) D->G F Determine Potency (EC50) & Efficacy (Emax) E->F I Tertiary Analysis: Bias Calculation F->I H Determine Potency (EC50) & Efficacy (Emax) G->H H->I J Calculate Bias Factor (G protein vs. β-Arrestin) I->J K Pharmacological Profile J->K

Caption: In vitro characterization workflow.

Protocol: Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for MOR, DOR, and KOR by measuring its ability to compete with a radiolabeled ligand.[11][12]

Materials:

  • Cell membranes expressing human MOR, DOR, or KOR (e.g., from CHO or HEK293 cells).[13]

  • Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), or [³H]U-69,593 (for KOR).

  • Non-specific binding control: Naloxone.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Radioligand + Buffer.

    • Non-Specific Binding (NSB): Radioligand + high concentration of Naloxone (e.g., 10 µM).

    • Test Compound: Radioligand + serial dilutions of the test compound.

  • Reaction Mixture: To each well, add:

    • 50 µL of Binding Buffer (or Naloxone/test compound at appropriate concentrations).

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd).

    • 100 µL of diluted cell membranes (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.[11]

  • Counting: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

  • Convert CPM values for the test compound into "% Inhibition" of specific binding.

  • Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound to activate Gi/o-coupled opioid receptors by quantifying the inhibition of cAMP production.[14][15]

Materials:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest.[15]

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist (e.g., DAMGO for MOR).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium, 96-well plates.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and grow to ~80-90% confluency.

  • Compound Addition: Replace the culture medium with assay buffer. Add serial dilutions of the test compound or reference agonist to the appropriate wells. Incubate for 15 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for another 15-30 minutes at 37°C.

    • Expert Insight: The concentration of forskolin should be optimized to produce a robust but submaximal cAMP signal, creating a window to observe inhibition.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from cells treated with a saturating concentration of the reference agonist + forskolin as 0% inhibition.

  • Plot % Inhibition of cAMP production vs. log[Test Compound].

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to the reference agonist).[15]

Protocol: β-Arrestin Recruitment Assay

Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin to the activated opioid receptor, a key hallmark of the second signaling pathway.[16][17]

Materials:

  • Cell line engineered for β-arrestin detection (e.g., PathHunter cells from DiscoverX, which use enzyme fragment complementation, or cells suitable for BRET/FRET assays). These cells co-express the opioid receptor and a β-arrestin fusion protein.[5][16]

  • Reference agonist (e.g., Morphine or DAMGO).

  • Assay buffer and detection reagents specific to the assay platform.

Procedure:

  • Cell Plating: Plate the β-arrestin reporter cells in 96-well plates according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Trustworthiness Check: This incubation time is critical. A time-course experiment should be performed initially to determine the optimal endpoint for signal detection.

  • Detection: Add the detection reagents as per the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence) on a plate reader.

Data Analysis:

  • Normalize the data to the response of the reference agonist (100%) and vehicle control (0%).

  • Plot the normalized response vs. log[Test Compound].

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Section 4: Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in a clear, tabular format to allow for easy comparison between compounds and across different receptor subtypes.

Table 1: Pharmacological Profile of Hypothetical (4-Methylpiperidin-4-yl)methanamine Derivatives

CompoundReceptorBinding Affinity Ki (nM)G Protein Activation (cAMP)β-Arrestin Recruitment
EC50 (nM) Emax (%)
Derivative A MOR1.5 ± 0.25.2 ± 0.895 ± 5
DOR250 ± 30>1000<10
KOR800 ± 95>1000<10
Derivative B MOR3.2 ± 0.510.5 ± 1.1105 ± 8
DOR150 ± 18>1000<10
KOR450 ± 55>1000<10
DAMGO (Ref.) MOR1.1 ± 0.14.8 ± 0.6100

Data are presented as mean ± SEM from n=3 independent experiments.

Interpreting the Data:

  • Derivative A shows high affinity and selectivity for MOR. Critically, it is a potent and efficacious activator of the G protein pathway but shows very weak activity in the β-arrestin recruitment assay. This profile is indicative of a strong G protein signaling bias .

  • Derivative B also has high affinity for MOR but activates both the G protein and β-arrestin pathways, suggesting it is a more balanced agonist compared to Derivative A.

  • DAMGO serves as the reference full agonist for both pathways at the MOR.

Section 5: In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential and side-effect liability.[18]

Key In Vivo Models:

  • Antinociception (Analgesia):

    • Hot Plate Test & Tail Flick Test: These models measure the response latency to a thermal stimulus and are standard for evaluating acute pain relief.[18] An increase in latency following drug administration indicates an analgesic effect.

  • Side-Effect Profiling:

    • Respiratory Depression: Measured using whole-body plethysmography to monitor changes in breathing rate and tidal volume in rodents. This is the most critical adverse effect to assess for novel opioids.[19]

    • Gastrointestinal Transit: The charcoal meal assay is used to measure the inhibitory effect of the compound on gut motility, a proxy for constipation.

    • Abuse Liability: Conditioned place preference (CPP) or self-administration studies can be used to assess the rewarding properties of a compound.

Experimental Rationale: The goal is to find a compound that produces robust analgesia at doses significantly lower than those that cause respiratory depression or other major side effects. By comparing the effective dose for analgesia (ED50) with the dose that causes 50% of the maximal side effect, a therapeutic index can be calculated, providing a quantitative measure of the drug's safety margin.

References

  • Title: Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology Source: British Journal of Pharmacology URL: [Link]

  • Title: Opioid Signaling Pathway Source: GeneGlobe - QIAGEN URL: [Link]

  • Title: ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment Source: Frontiers in Pharmacology URL: [Link]

  • Title: Opioid receptors signaling network Source: PMC - NIH URL: [Link]

  • Title: μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins Source: PMC - NIH URL: [Link]

  • Title: The signaling pathways mediated by opioids and opioid receptors Source: ResearchGate URL: [Link]

  • Title: Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications Source: PMC - NIH URL: [Link]

  • Title: Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: opioidTRACE® Preclinical Screening Platform for Pain Source: Melior Discovery URL: [Link]

  • Title: μ-opioid agonist β-arrestin recruitment assay Source: ResearchGate URL: [Link]

  • Title: In Vitro Mu-Opioid Receptor Binding Assay Source: BindingDB URL: [Link]

  • Title: In vivo and in vitro evaluation of novel μ-opioid receptor agonist compounds Source: PubMed URL: [Link]

  • Title: In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 Source: Ovid URL: [Link]

  • Title: Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets Source: Frontiers in Pharmacology URL: [Link]

  • Title: A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands Source: PubMed URL: [Link]

  • Title: mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay Source: Eurofins DiscoverX URL: [Link]

  • Title: Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies Source: MDPI URL: [Link]

  • Title: Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist Source: GIST Scholar URL: [Link]

  • Title: κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents Source: MDPI URL: [Link]

  • Title: Opioid-Mu Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Recommended Opioid Receptor Tool Compounds Source: ACS Publications URL: [Link]

  • Title: Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling Source: MDPI URL: [Link]

  • Title: In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist Source: MDPI URL: [Link]

  • Title: Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects Source: University of Bologna URL: [Link]

  • Title: Modulating β Arrestin-2 Recruitment at the δ- and µ-Opioid Receptors Source: ChemRxiv URL: [Link]

  • Title: Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) Source: PMC - NIH URL: [Link]

  • Title: A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists Source: Molecules URL: [Link]

  • Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands Source: PMC - NIH URL: [Link]

  • Title: Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target Source: Springer Protocols URL: [Link]

  • Title: SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE Source: Heterocycles URL: [Link]

  • Title: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist Source: PubMed URL: [Link]

  • Title: WHO updates guidelines on opioid dependence treatment and overdose prevention Source: World Health Organization URL: [Link]

  • Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands Source: PubMed URL: [Link]

  • Title: Opioid Pharmacology Source: Pain Physician URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in this critical heterocyclic scaffold. Chiral piperidines are ubiquitous in pharmaceuticals and natural products, and achieving high levels of stereocontrol is often the pivotal challenge in their synthesis.

This resource provides in-depth, field-tested insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, offering logical troubleshooting workflows to guide you toward optimizing your reaction outcomes.

Section 1: Asymmetric Hydrogenation of Pyridines & Pyridinium Salts

The direct asymmetric hydrogenation of the pyridine ring is a highly efficient route to chiral piperidines. However, its success is exquisitely sensitive to a range of parameters. This section addresses common issues related to achieving high enantioselectivity.

Frequently Asked Questions & Troubleshooting

Q1: My iridium-catalyzed asymmetric hydrogenation of a 2-substituted pyridine is giving low enantiomeric excess (ee). What are the primary causes and how can I improve it?

A1: Low enantioselectivity in this reaction is a frequent challenge, typically stemming from a mismatch between the substrate, catalyst, ligand, and reaction conditions. The inherent stability of the pyridine ring and the potential for product inhibition are key hurdles to overcome.[1][2]

Core Problem: The catalyst system is not creating a sufficiently different energy barrier for the two enantiotopic faces of the substrate to approach the metal center.

Troubleshooting Workflow:

  • Activate the Substrate: Simple pyridines are often poor substrates due to their aromaticity and strong coordination to the metal center, which can deactivate the catalyst.[1][2] Activation by forming a pyridinium salt , typically an N-benzyl pyridinium bromide, is a crucial first step.[1] This strategy enhances the substrate's reactivity and prevents the resulting piperidine product from inhibiting the catalyst.[1]

  • Ligand Selection is Critical: The chiral ligand is the primary source of stereochemical information. If your current ligand is providing low ee, screening a panel of alternatives is the most effective next step. Bidentate phosphine ligands with restricted rotation (biaryl phosphines) are often the most successful.

    • Start with a Proven Ligand: For 2-substituted pyridinium salts, ligands like (R)-SynPhos or its enantiomer have demonstrated broad success and high enantioselectivity.[1]

    • Consider Electronic and Steric Tuning: If standard ligands fail, consider alternatives. The electronic properties of the pyridine ring can influence which ligand is optimal. For instance, more electron-poor iridium centers, resulting from less electron-donating ligands, may bind better to electron-rich pyridines.

  • Optimize Reaction Conditions:

    • Solvent System: A mixture of solvents, such as Toluene/CH₂Cl₂ (1:1), is often used to ensure solubility of both the catalyst complex and the pyridinium salt.[1]

    • Hydrogen Pressure: High pressures (e.g., 600 psi or ~40 bar) are typically required to overcome the aromaticity of the pyridine ring.[1]

    • Temperature: These reactions are often run at or below room temperature (e.g., 28°C).[1] Lowering the temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.

  • Evaluate the Counterion: In the case of pyridinium salts, the counterion can have a surprising effect. Bromide is often optimal.[1] Switching to iodide or triflate has been shown to negatively impact both reactivity and enantioselectivity.[1]

Q2: I am attempting the hydrogenation of a 3-substituted pyridine and observing poor conversion and selectivity. Why is this more challenging than 2-substituted cases?

A2: 3-substituted pyridines present a unique challenge. The substituent is further from the nitrogen atom, diminishing its electronic influence on activating the ring. Furthermore, steric hindrance from a 3-substituent can interfere with the optimal binding geometry between the substrate and the chiral catalyst.[3]

Troubleshooting Workflow:

G start Problem: Low ee/Conversion for 3-Substituted Pyridine check_activation Is the pyridine activated? (e.g., as N-benzyl salt) start->check_activation activate Activate to N-Benzyl Pyridinium Salt check_activation->activate No catalyst_system Evaluate Catalyst System check_activation->catalyst_system Yes activate->catalyst_system ligand_screen Screen Chiral Ligands (e.g., JosiPhos family) catalyst_system->ligand_screen base_addition Add a non-coordinating tertiary amine (e.g., Et3N) catalyst_system->base_addition Low ee persists conditions Optimize Conditions ligand_screen->conditions base_addition->conditions temp_pressure Vary Temperature & H2 Pressure conditions->temp_pressure solution Optimized Stereoselectivity temp_pressure->solution

Caption: Troubleshooting workflow for 3-substituted pyridine hydrogenation.

  • Metal and Ligand Choice: While Iridium is effective for 2-substituted pyridines, Rhodium-based catalysts paired with ferrocene-based ligands like the JosiPhos family have shown particular promise for 3-substituted pyridinium salts.

  • The Role of an Additive Base: A key strategy for improving enantioselectivity in the Rh-JosiPhos catalyzed hydrogenation of 3-substituted pyridinium salts is the addition of a stoichiometric amount of a non-coordinating organic base, such as triethylamine (Et₃N). The base is thought to deprotonate an intermediate dihydropyridine species, influencing the enantiodetermining step.

  • Substituent Effects: Be aware that substrates with electron-withdrawing groups may exhibit lower conversions. The catalyst system may need to be re-optimized if you change the aryl substituent significantly.

Table 1: Representative Ligand Performance in Ir-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium bromide

LigandSolventTemp (°C)Pressure (psi)Yield (%)ee (%)Source
(R)-SynPhos PhMe/CH₂Cl₂ (1:1)286009592[1]
(R)-SegPhosPhMe/CH₂Cl₂ (1:1)286009389[1]
(R)-MeO-BiphepPhMe/CH₂Cl₂ (1:1)286009485[1]
(R)-BinapPhMe/CH₂Cl₂ (1:1)286009181[1]

Conditions: [{Ir(cod)Cl}₂] (1 mol%), Ligand (2.2 mol%), H₂, 24 h. Data extracted from Zhou, et al. (2012).[1]

Section 2: Diastereoselective Synthesis of Substituted Piperidines

For polysubstituted piperidines, controlling the relative stereochemistry (diastereoselectivity) is paramount. This is often achieved by the hydrogenation of a substituted pyridine precursor, where the facial selectivity of the reduction determines the product's stereochemistry.

Frequently Asked Questions & Troubleshooting

Q1: My hydrogenation of a disubstituted pyridine gives a poor diastereomeric ratio (d.r.). How can I control the formation of the cis vs. trans isomer?

A1: The diastereochemical outcome of pyridine hydrogenation is highly dependent on the catalyst, N-protecting group, and reaction conditions. Often, hydrogenation delivers the thermodynamically more stable cis-piperidine, which can then be epimerized to the trans isomer if desired.[4]

Core Problem: The catalyst is not effectively differentiating between the two faces of the pyridine ring, or the conditions are allowing for equilibration between diastereomers.

Troubleshooting & Optimization Strategies:

  • Catalyst Choice is Key: Different heterogeneous catalysts are known to favor different diastereomers.

    • cis-Isomer: Platinum-based catalysts like PtO₂ (Adams' catalyst) , typically in an acidic solvent like acetic acid, are widely reported to selectively produce the cis-diastereomer.[4] This is often the kinetic product.

    • trans-Isomer: In some specific cases, Palladium on carbon (Pd/C ) has been shown to favor the formation of the trans-isomer, although this is less general.[4]

  • The N-Protecting Group Directs Stereochemistry: The choice of the nitrogen protecting group is a powerful tool for controlling the conformation of the ring and influencing the outcome of subsequent reactions.[4]

    • N-Benzyl (Bn): An N-benzyl group is often used when the desired outcome is epimerization to a trans product (e.g., 2,3-trans or 3,4-trans). The steric demand of the benzyl group can help drive a thermodynamic epimerization to relieve unfavorable 1,3-diaxial interactions.[4]

    • N-Boc (tert-Butoxycarbonyl): An N-Boc group can enforce specific conformations due to A(1,3) strain, making it useful for achieving trans isomers in 2,4- and 2,6-disubstituted systems via epimerization.[4] However, N-Boc groups may not be stable under the acidic conditions often used for PtO₂ hydrogenation.

  • Leverage Thermodynamic vs. Kinetic Control:

    • Kinetic Control (Favoring cis): Perform the hydrogenation at lower temperatures with a catalyst like PtO₂ to isolate the kinetically favored cis product.

    • Thermodynamic Control (Favoring trans): If the trans isomer is desired, the cis product can often be epimerized. This is typically achieved by treating the isolated cis-piperidine ester with a strong base (e.g., potassium tert-butoxide) to deprotonate the alpha-carbon, allowing it to re-protonate from the less hindered face to yield the more stable trans product.[4]

Caption: General workflow from pyridine to cis- and trans-piperidines.

Section 3: Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[5][6] Once it has served its purpose, it is removed, yielding an enantiomerically enriched product.

Frequently Asked Questions & Troubleshooting

Q1: I am using a chiral auxiliary to control a Mannich-type reaction for piperidine synthesis, but the diastereoselectivity is poor. What factors should I investigate?

A1: Poor diastereoselectivity in auxiliary-controlled reactions indicates that the auxiliary is not effectively shielding one of the prochiral faces of the reactive intermediate (e.g., an imine).

Core Problem: The transition state is not sufficiently ordered, or the steric/electronic properties of the auxiliary are not dominant enough to direct the incoming nucleophile.

Troubleshooting & Optimization Strategies:

  • Evaluate the Auxiliary's Structure: The effectiveness of an auxiliary is tied to its ability to create a rigid, well-defined conformational bias.

    • Carbohydrate-Based Auxiliaries: Auxiliaries like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine are effective because the bulky pivaloyl groups create a highly biased steric environment, effectively shielding one face of the attached aldimine.[6] If your current auxiliary is not bulky enough, consider one with larger protecting groups.

    • Pseudo-enantiomeric Auxiliaries: A powerful feature of this approach is the ability to access the opposite enantiomer of the product by using a "pseudo-enantiomeric" auxiliary. For example, D-arabinopyranosylamine can be used to generate the opposite product enantiomer to that obtained with D-galactosylamine, as they present mirror-image-like steric environments.[5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases diastereoselectivity by reducing the available thermal energy, making it more difficult to overcome the higher-energy transition state that leads to the undesired diastereomer.

    • Lewis Acids: In some cycloadditions, the presence of a Lewis acid is crucial for activating the dienophile and organizing the transition state. Screen different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) to find one that chelates effectively with your substrate-auxiliary complex.

  • Auxiliary Cleavage: Ensure that the conditions used to cleave the auxiliary are not causing epimerization of your newly formed stereocenter. If you suspect this is happening, screen milder cleavage conditions.

Section 4: Detailed Experimental Protocols

This section provides a representative, step-by-step methodology for a key transformation. Adherence to inert atmosphere techniques is critical for success.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Benzylpyridinium Salt

This protocol is adapted from the work of Zhou and co-workers and is effective for the synthesis of chiral 2-substituted piperidines.[1]

Materials:

  • N-Benzyl-2-phenylpyridinium bromide (Substrate, 1.0 equiv)

  • [{Ir(cod)Cl}₂] (Iridium precursor, 0.01 equiv)

  • (R)-SynPhos (Chiral ligand, 0.022 equiv)

  • Anhydrous Toluene (PhMe)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave with a stirrer bar

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Syringes and cannulas

Procedure:

  • Catalyst Pre-formation (Under Inert Atmosphere):

    • In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] (0.01 equiv) and (R)-SynPhos (0.022 equiv) to a small vial.

    • Add a 1:1 mixture of anhydrous PhMe/CH₂Cl₂ to dissolve the solids.

    • Stir the resulting orange solution at room temperature for 20-30 minutes to allow for catalyst formation.

  • Reaction Setup:

    • To a glass liner for the autoclave, add the N-Benzyl-2-phenylpyridinium bromide substrate (1.0 equiv).

    • Using a syringe, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate.

    • Seal the liner inside the autoclave according to the manufacturer's instructions.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas 3-5 times to remove all air.

    • Pressurize the autoclave to 600 psi (~40 bar) with hydrogen.

    • Begin stirring and maintain the reaction at 28 °C for 24 hours. Monitor pressure to ensure there are no leaks.

  • Work-up and Purification:

    • After 24 hours, carefully vent the excess hydrogen from the autoclave.

    • Purge the vessel with nitrogen.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

References

  • Jagt, R. B. C., et al. (2007). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Radboud Repository. Available at: [Link]

  • Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10149-10153. Available at: [Link]

  • Fukuyama, T., et al. (2012). Stereocontrolled synthesis of substituted chiral piperidines via one-pot asymmetric 6π-azaelectrocyclization. Journal of the American Chemical Society, 134(8), 3849-3852. Available at: [Link]

  • Sharma, S., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8436-8443. Available at: [Link]

  • Kunz, H., et al. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. European Journal of Organic Chemistry, 2001(13), 2445-2458. Available at: [Link]

  • Pfaltz, A., et al. (2006). Iridium Catalysts with Chiral Bicyclic Pyridine-Phosphane Ligands for the Asymmetric Hydrogenation of Olefins. Advanced Synthesis & Catalysis, 348(12-13), 1634-1640. Available at: [Link]

  • Fernández, E., et al. (2011). Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. Molecules, 16(7), 5879-5888. Available at: [Link]

  • Imamoto, T. (2003). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 61(1), 2-12. Available at: [Link]

  • Zhou, Y-G., et al. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. Available at: [Link]

  • Singh, B., et al. (2016). Phosphine-free chiral iridium catalysts for asymmetric catalytic hydrogenation of simple ketones. RSC Advances, 6(80), 76269-76275. Available at: [Link]

  • Zhang, W., et al. (2013). Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids. Organic Letters, 15(7), 1718-1721. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available at: [Link]

  • Andersson, P. G., et al. (2019). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry, 21(23), 6348-6353. Available at: [Link]

  • Kappe, C. O., et al. (2021). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 8(20), 5694-5700. Available at: [Link]

  • ResearchGate. (2017). Effect of Catalyst and Solvent on the Aza-Diels-Alder Reaction. ResearchGate. Available at: [Link]

  • Campos, K. R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Journal of the Chinese Chemical Society, 63(4), 333-343. Available at: [Link]

  • Andersson, P. G., et al. (2019). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry, 21(23), 6348-6353. Available at: [Link]

  • Andersson, P. G. (2007). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions. DiVA portal. Available at: [Link]

  • Gawley, R. E. (2016). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines using Selected Organolithiums and Visible-Light-Mediated S-Arylation of Thiols. University of Arkansas Theses and Dissertations. Available at: [Link]

  • Toste, F. D., et al. (2014). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Organic Letters, 16(11), 3012-3015. Available at: [Link]

  • Nikonov, G. I., et al. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 121(15), 9233-9303. Available at: [Link]

  • Whiting, A., et al. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(13), 4708-4715. Available at: [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. Available at: [Link]

  • Sarpong, R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11843-11852. Available at: [Link]

  • Melchiorre, P., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6214. Available at: [Link]

  • Nikonov, G. I., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 124(1), 1-72. Available at: [Link]

  • Houk, K. N., et al. (1993). Hetero-Diels-Alder reaction transition structures: Reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. The Journal of Organic Chemistry, 58(12), 3330-3343. Available at: [Link]

  • Yli-Kauhaluoma, J., et al. (2007). Stereoselective Aza Diels-Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. Journal of Combinatorial Chemistry, 9(2), 263-266. Available at: [Link]

Sources

Protecting group strategies for selective piperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Protecting Group (PG) Strategies & Troubleshooting Ticket Priority: High (Core Pharmacophore Development)

Diagnostic Hub: Strategic Triage

Start here to select the correct protection strategy based on your intended downstream chemistry.

Decision Matrix: Selecting the Right PG

Do not choose a protecting group based solely on availability. Choose based on the orthogonality required for your functionalization method.

PG_Selection_Strategy Start Start: Intended Functionalization? Lithiation Alpha-Lithiation (C2 Functionalization) Start->Lithiation Anionic path CH_Act Transition Metal C-H Activation Start->CH_Act Radical/Metal path Nucleophilic Nucleophilic Attack (on Piperidone) Start->Nucleophilic Classical path Boc Rec: N-Boc (Directing Group Effect) Lithiation->Boc Standard (Beak-Lee) Pivaloyl Rec: N-Pivaloyl ( steric bulk + directing) Lithiation->Pivaloyl Alt. Rotamer control Directing Directing Group Required? CH_Act->Directing Deprotection Deprotection Constraint? Nucleophilic->Deprotection Auxiliary Rec: N-2-Pyridine or Amide DG Directing->Auxiliary Yes (C2/C3 selective) Steric Rec: N-TIPS/N-Bn (Block C2 for C4 access) Directing->Steric No (Steric control) Acid_Sens Acid Sensitive? Use Fmoc/Alloc Deprotection->Acid_Sens Red_Sens Reduction Sensitive? Use Boc/Troc Deprotection->Red_Sens

Caption: Decision logic for N-protection based on reaction mechanism (Anionic vs. Metal-Catalyzed) and downstream orthogonality.

Troubleshooting Protocols (The "Fix" Phase)

Ticket #001: Alpha-Lithiation Failure (Beak-Lee Protocol)

Issue: "I am trying to lithiate N-Boc piperidine using s-BuLi/TMEDA, but I get low yields (<30%) or recovered starting material."

Root Cause Analysis: The Complex Induced Proximity Effect (CIPE) is failing to coordinate. This is often due to rotameric restriction or temperature mismanagement. The carbonyl oxygen of the Boc group must coordinate with Lithium to direct the base to the alpha-proton.

Diagnostic Checklist:

  • Temperature: Are you strictly at -78°C? (Piperidine alpha-lithio species are unstable > -50°C and can undergo elimination to tetrahydropyridines).

  • Solvent: Are you using Et₂O? (THF is too coordinating for the standard Beak protocol; it outcompetes the Boc group for Li coordination, breaking the CIPE).

  • Quench: Is your electrophile dry?

Corrective Protocol (The "O'Brien" Optimization): If standard Beak-Lee conditions fail, switch to the diamine-free rapid lithiation protocol which minimizes decomposition.

  • Solvent: Switch to THF (Counter-intuitive, but works for short times).

  • Temp: Warm to -30°C .

  • Time: Limit lithiation to exactly 5-10 minutes .

  • Mechanism: This kinetic window allows deprotonation before the thermodynamically favorable decomposition occurs.

ParameterStandard (Beak-Lee)Optimized (O'Brien)
Solvent Et₂OTHF
Additive TMEDA (1.2 eq)None
Temp -78°C-30°C
Time 1-4 hours5-10 mins
Risk Slow, rotamer issuesFast, timing critical

Pro-Tip: If stereoselectivity is required (e.g., trans-functionalization), you must use (-)-Sparteine or a surrogate (like (+)-Sparteine surrogate) instead of TMEDA to lock the chiral dipole.

Ticket #002: N-Benzyl "Stubborn" Deprotection

Issue: "My N-Benzyl piperidine won't hydrogenate off with Pd/C and H₂. I see starting material after 24 hours."

Root Cause Analysis: Catalyst Poisoning. The free amine product (piperidine) binds strongly to the Pd surface, deactivating the catalyst. This is a self-limiting reaction.

Troubleshooting Steps:

  • Protonate the Amine: The ammonium salt does not bind to Palladium.

    • Action: Add 1.0–2.0 equivalents of HCl or Acetic Acid to the methanol solvent.

  • Change Catalyst:

    • Action: Switch to Pearlman’s Catalyst (Pd(OH)₂/C) . It is significantly more active for N-debenzylation than standard Pd/C.

  • Force Conditions:

    • Action: If using a balloon, switch to a Parr shaker (40-60 psi). The increased pressure increases the concentration of adsorbed hydrogen, displacing the amine poison.

Self-Validating Workflow:

  • Step 1: Run TLC.

  • Step 2: Add 5 drops of AcOH.

  • Step 3: Re-pressurize H₂.

  • Step 4: Check TLC in 1 hour. If conversion starts, poisoning was the cause.

Ticket #003: Regioselectivity Scrambling (C2 vs. C3)

Issue: "I am attempting C-H activation, but I am getting a mixture of C2 and C3 functionalization."

Root Cause Analysis: You are relying on innate reactivity rather than directing group (DG) control.

  • C2: Electronically activated (stabilized by N-lone pair alpha-amino radical/cation).

  • C3: Inductively deactivated (closest to the electron-withdrawing PG).[1]

Solution Strategy: To hit C3 selectively, you cannot use direct C-H activation easily. You must use an indirect strategy or a specific DG.

Protocol: C3-Selective Functionalization via Ring Opening Instead of forcing C3 activation, use the "Davies" Rhodium-Carbene approach:

  • Start: N-Boc-tetrahydropyridine (Encarbamate).

  • Reaction: Rh(II)-catalyzed cyclopropanation.[2][3]

  • Ring Opening: Reductive opening of the cyclopropane pushes the substituent to C3.

C3_Selectivity Start N-Boc Tetrahydropyridine Step1 Rh(II) Carbene Cyclopropanation Start->Step1 Intermed Bicyclic Intermediate Step1->Intermed Step2 Reductive Ring Opening Intermed->Step2 Product C3-Functionalized Piperidine Step2->Product

Caption: Indirect route to C3 selectivity avoiding direct C-H activation competition.

FAQ: Stability & Orthogonality

Q: Can I remove an N-Boc group in the presence of a C4-tert-butyl ester? A: No. Standard acidic conditions (TFA/DCM or HCl/Dioxane) will cleave both.

  • Workaround: Use TMSOTf / 2,6-lutidine . This mild silylating method can selectively cleave N-Boc carbamates while leaving sterically hindered t-butyl esters intact, though optimization is required. Alternatively, switch the N-protection to Fmoc (base labile) or Alloc (Pd(0) labile).

Q: My N-Fmoc group is falling off during my reaction. Why? A: Are you using a secondary amine base or nucleophile? Piperidine (the molecule itself) is the reagent used to cleave Fmoc. If your reaction generates free piperidine or uses a base like morpholine/DEA, you will lose the Fmoc.

  • Fix: Switch to Cbz (stable to base) or Troc (stable to base, cleaved by Zn).

Q: How do I access the C4 position exclusively via C-H activation? A: You must block C2. Use a bulky protecting group like N-TIPS or N-Mesyl . The steric bulk shields the alpha-protons (C2), forcing the catalyst (e.g., Iridium or Rhodium systems) to the distal C4 position.

Reference Data: PG Stability Matrix

Protecting GroupAcid (TFA/HCl)Base (NaOH/Et₃N)H₂ / PdNucleophilesDirecting Ability (Lithiation)
Boc Unstable StableStableStableExcellent (CIPE)
Cbz (Z) StableStableUnstable StablePoor
Fmoc StableUnstable StableUnstable (Amines)Poor
Benzyl (Bn) StableStableUnstable StableModerate (Chelation)
Pivaloyl StableSemi-StableStableStableGood (Dipole)
Alloc StableStableStableUnstable (Pd⁰) Poor

References

  • Beak, P., & Lee, W. K. (1993).[4] alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[5] Journal of Organic Chemistry. Link

  • O'Brien, P., et al. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters.[5] Link

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.[2][3][6] Chemistry – A European Journal. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[7] Greene's Protective Groups in Organic Synthesis, 4th Edition.[8][9] Wiley-Interscience. Link

  • Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.[10] Chemical Science. Link

Sources

Validation & Comparative

Bioactivity & SAR Analysis: (4-Methylpiperidin-4-yl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Methylpiperidin-4-yl)methanamine and its structural isomers, focusing on their distinct bioactivity profiles in drug discovery.

Executive Summary: The "Tunnel-Binder" Scaffold

(4-Methylpiperidin-4-yl)methanamine is a specialized 4,4-disubstituted piperidine scaffold that has emerged as a critical pharmacophore in the development of allosteric SHP2 inhibitors (e.g., TK-642). Unlike its monosubstituted isomers, the geminal 4-methyl group introduces a "Thorpe-Ingold" conformational lock, restricting the flexibility of the methanamine tail. This structural rigidity allows the moiety to penetrate and bind tightly to the narrow "tunnel" allosteric site of the SHP2 phosphatase, stabilizing its auto-inhibited conformation.

While the 4-methyl isomer is a kinase/phosphatase specialist, its isomers (1-methyl and 3-methyl) dominate different therapeutic classes, such as GPCR antagonists and opioid modulators.

Structural Isomerism & Therapeutic Divergence

The "isomer" choice dictates the biological target. The table below contrasts the 4,4-disubstituted target against its primary positional isomers.

FeatureTarget Scaffold: (4-Methylpiperidin-4-yl)methanamine Isomer A: (1-Methylpiperidin-4-yl)methanamine Isomer B: (3-Methylpiperidin-4-yl)methanamine
Structure Gem-disubstituted (C4) . Quaternary carbon. Achiral.N-substituted . Tertiary amine at N1. Achiral.Vicinal-disubstituted (C3, C4) . Chiral (cis/trans).
Conformation Rigid. 4-Me group forces the aminomethyl group into a specific axial/equatorial vector.Flexible. The aminomethyl tail rotates freely. N-Me changes basicity/solubility.Stereo-defined. Fixed vector relative to the ring plane.
Primary Target SHP2 Phosphatase (Allosteric Inhibitors).GPCRs (CXCR4, Opioid Receptors), AChE Inhibitors.Kinases (JAK Inhibitors - Tofacitinib analogs).
Key Drug/Lead TK-642 (IC50 = 2.7 nM).[1]Fentanyl derivatives ; CXCR4 antagonists.[2]Tofacitinib (uses related 3-methyl-4-amino scaffold).
Mechanism "Tunnel" occupation; stabilizes inactive enzyme state.Ionic interaction with aspartate residues in GPCR pockets.ATP-competitive binding; precise fit in kinase hinge region.

Deep Dive: Bioactivity in SHP2 Inhibition (TK-642 Case Study)

The (4-Methylpiperidin-4-yl)methanamine moiety is the "warhead" responsible for the high potency of TK-642 , a pyrazolopyrazine-based inhibitor.

Mechanism of Action: SHP2 (PTPN11) is a phosphatase that regulates the RAS-ERK signaling pathway.[1] It exists in an auto-inhibited state where the N-SH2 domain blocks the PTP catalytic domain.

  • The Problem: In cancer, SHP2 is hyperactivated (open state).

  • The Solution: The 4-methyl scaffold binds to a central "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • The "Gem-Dimethyl" Effect: The 4-methyl group fills a small hydrophobic pocket within this tunnel (interacting with residues F113 and T253 ), while the methanamine nitrogen forms critical hydrogen bonds with E110 . The unsubstituted analog (lacking the 4-Me) loses this hydrophobic anchor, resulting in a >20-fold loss in potency.

Quantitative Bioactivity Data (TK-642):

  • SHP2 (WT) IC50: 2.7 nM (Highly Potent)[1]

  • Selectivity: >1000-fold selective over SHP1.

  • Cellular Activity: Inhibits KYSE-520 esophageal cancer cell proliferation (IC50 = 5.73 µM).[1][3]

Visualization: SHP2 Allosteric Inhibition Pathway

The following diagram illustrates how the 4-methyl scaffold blocks the oncogenic signaling cascade.

SHP2_Pathway RTK RTK Activation (Growth Factors) SHP2_Inactive SHP2 (Auto-Inhibited) Closed Conformation RTK->SHP2_Inactive Recruitment SHP2_Active SHP2 (Open/Active) Dephosphorylates RAS-GAP SHP2_Inactive->SHP2_Active N-SH2 Release SHP2_Inactive->SHP2_Active BLOCKED RAS_ERK RAS-ERK Pathway (Cell Proliferation) SHP2_Active->RAS_ERK Promotes Inhibitor 4-Methyl Scaffold (TK-642) Inhibitor->SHP2_Inactive Binds Tunnel Site Locks Closed State

Caption: The 4-methyl scaffold locks SHP2 in its inactive state, preventing the activation of the RAS-ERK proliferation pathway.

Experimental Protocols

Protocol A: SHP2 Phosphatase Inhibition Assay Use this protocol to validate the bioactivity of the 4-methyl isomer against its alternatives.

Reagents:

  • Recombinant human SHP2 protein (catalytic domain + SH2 domains).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

Procedure:

  • Preparation: Dilute (4-Methylpiperidin-4-yl)methanamine derivatives in DMSO.

  • Incubation: Mix 0.5 nM SHP2 enzyme with 0.5 µM peptide activator (IRS1_pY1172) and the test compound in 384-well plates. Incubate for 30–60 minutes at room temperature to allow allosteric binding.

  • Reaction: Add 200 µM DiFMUP substrate to initiate the reaction.

  • Detection: Measure fluorescence intensity (Ex: 358 nm / Em: 455 nm) continuously for 10 minutes.

  • Analysis: Calculate the slope of the reaction (velocity). Determine IC50 using a four-parameter logistic fit.

    • Validation Check: The 4-methyl isomer should exhibit an IC50 < 100 nM. The unsubstituted isomer will likely show IC50 > 1 µM.

Protocol B: General Amide Coupling (Connecting the Scaffold) This step connects the methanamine "warhead" to the main inhibitor core (e.g., a pyrazine).

  • Reactants: Dissolve the carboxylic acid core (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) and stir for 5 minutes at 0°C.

  • Addition: Add (4-Methylpiperidin-4-yl)methanamine (1.1 equiv). Note: Ensure the piperidine nitrogen is protected (e.g., Boc) if selectivity is required, though the primary methanamine is more nucleophilic.

  • Workup: Stir at RT for 2 hours. Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

References

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Source: Acta Pharmaceutica Sinica B (2024) [4][5]

  • SHP2 Phosphatase Inhibitors and Methods of Use Thereof (Patent WO2018057884). Source: WIPO / Google Patents

  • Structure-Based Design of SHP2 Allosteric Inhibitors (PB17-026-01). Source: Journal of Medicinal Chemistry / PubMed

  • Comparison of Piperidine Scaffolds in Medicinal Chemistry. Source: BenchChem Technical Guides

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CXCR4 in Disease and Drug Discovery

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological and pathological processes.[1][2] Its sole endogenous ligand, the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), orchestrates cell migration, proliferation, and survival.[3] The CXCR4/CXCL12 signaling axis is integral to hematopoiesis, embryonic development, and immune responses.[4] However, its dysregulation is a key driver in numerous diseases, most notably in cancer metastasis, where it facilitates the homing of tumor cells to organs with high CXCL12 expression, and in HIV-1 entry into host cells.[5][6] This central role has rendered CXCR4 an attractive therapeutic target, spurring the development of a diverse landscape of antagonists aimed at blocking its activity.[2]

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of major classes of CXCR4 antagonists, offering insights into their chemical scaffolds, binding modes, and functional activities. We will delve into the experimental methodologies used to characterize these compounds and present a comparative analysis of their performance, supported by quantitative data.

The CXCR4 Signaling Cascade: A Target for Inhibition

Upon binding of CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[5] These pathways collectively regulate cellular functions such as chemotaxis, gene transcription, and cell survival.[5] CXCR4 antagonists are designed to competitively or allosterically inhibit the binding of CXCL12, thereby abrogating these downstream signals.

cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activation CXCL12 CXCL12 CXCL12->CXCR4 Binding AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Response Cell Migration, Proliferation, Survival Akt->Cell_Response MAPK->Cell_Response

Figure 1: Simplified CXCR4 signaling pathway.

Comparative Analysis of CXCR4 Antagonists: Small Molecules vs. Peptides

CXCR4 antagonists can be broadly categorized into two main classes: small molecules and peptides. Each class possesses distinct structural features, binding modes, and pharmacological profiles.

Small Molecule Antagonists: A Story of Cyclams and Beyond

Small molecule antagonists are characterized by their lower molecular weight, which can translate to better oral bioavailability and cell permeability. The most well-known examples belong to the bicyclam and monocyclam class.

Plerixafor (AMD3100): The Clinical Benchmark

Plerixafor, a bicyclam, is the first-in-class CXCR4 antagonist approved by the FDA for hematopoietic stem cell mobilization.[7] Its structure consists of two cyclam rings linked by a 1,4-phenylenebis(methylene) bridge.[8]

Structure-Activity Relationship of Plerixafor and its Analogs:

The SAR of Plerixafor and its derivatives has been extensively studied. The key takeaways are:

  • The Bicyclam Scaffold is Crucial: The two cyclam rings are essential for high-affinity binding. One ring interacts with a "major" binding pocket on CXCR4, while the other engages a "minor" pocket.[9][10]

  • Protonation State Matters: At physiological pH, the amine groups of the cyclam rings are protonated, allowing for electrostatic interactions with acidic residues in the CXCR4 binding pocket, such as Asp171, Asp262, and Glu288.[11]

  • Linker Length and Rigidity: The nature of the linker between the two cyclam rings influences potency. A rigid aromatic linker, as seen in Plerixafor, is generally preferred for optimal positioning of the cyclam moieties.[12]

IT1t: A Non-Cyclam Small Molecule

IT1t represents a different class of small molecule antagonists, characterized by an isothiourea scaffold.[13] It binds to a distinct region within the CXCR4 binding pocket compared to Plerixafor.[10][13]

Peptide and Peptidomimetic Antagonists: Nature-Inspired Inhibition

Peptide-based antagonists are often derived from natural sources or designed based on the structure of CXCL12 or other CXCR4-binding proteins. They typically exhibit high potency and specificity.

T140 and its Analogs: A Potent Peptide Family

T140 is a 14-amino acid peptide derived from a horseshoe crab protein.[9] It and its derivatives are among the most potent CXCR4 antagonists discovered.[1]

Structure-Activity Relationship of T140 and its Analogs:

The SAR of the T140 peptide series highlights the importance of specific amino acid residues and overall conformation:

  • Key Pharmacophoric Residues: Structure-activity relationship studies have identified that Arg2, Nal3 (naphthylalanine), Tyr5, and Arg14 are crucial for high-affinity binding.[2][9] These residues form a "protuberance" on one side of the peptide's β-sheet structure that interacts with the receptor.[2]

  • Cyclic Structure: The disulfide bond between Cys4 and Cys13 is critical for maintaining the rigid, active conformation of the peptide.[9]

  • N- and C-terminal Modifications: Modifications at the N- and C-termini have been explored to enhance stability and potency. For example, acylation of the N-terminus can improve bio-stability.[1]

Quantitative Performance Comparison of CXCR4 Antagonists

The following tables summarize the inhibitory activities of representative small molecule and peptide CXCR4 antagonists from various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Small Molecule CXCR4 Antagonists

CompoundChemical ClassAssay TypeCell LineIC50 (nM)Reference(s)
Plerixafor (AMD3100)Bicyclam[125I]-SDF-1α BindingCCRF-CEM44[14]
Plerixafor (AMD3100)ChemotaxisMOLT-45.7[14]
AMD11070Non-cyclam12G5 Antibody BindingCHO-CXCR415.6 ± 7.6[10]
IT1tIsothiourea12G5 Antibody BindingCHO-CXCR429.65 ± 2.8[10]
WZ811AminopyrimidineAffinity Binding-0.3[7]
MSX-122PyrimidineCalcium Flux-~10[7]

Table 2: Peptide and Peptidomimetic CXCR4 Antagonists

CompoundChemical ClassAssay TypeCell LineIC50 (nM)Reference(s)
T14014-mer peptide[125I]-SDF-1α BindingJurkat1.3[15]
TC14012T140 analog[125I]-SDF-1α BindingJurkat0.7[15]
CVX15Cyclic peptide12G5 Antibody BindingCHO-CXCR47.8 ± 2.2[10]
LY2510924Cyclic peptide12G5 Antibody BindingCHO-CXCR4135.4 ± 63.9[10]
Motixafortide (BL-8040)14-mer peptide--~1[7]

Experimental Protocols for Characterizing CXCR4 Antagonists

The following are detailed, step-by-step methodologies for key experiments used to evaluate the performance of CXCR4 antagonists.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-SDF-1α) for binding to CXCR4.

Protocol:

  • Cell/Membrane Preparation:

    • Culture CXCR4-expressing cells (e.g., Jurkat or transfected CHO cells) to a density of 1-2 x 106 cells/mL.

    • Alternatively, prepare cell membranes by homogenization and centrifugation.[15]

  • Assay Setup:

    • In a 96-well filter plate, add a fixed concentration of [125I]-SDF-1α (e.g., 0.1 nM).[16]

    • Add increasing concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known CXCR4 antagonist, e.g., 1 µM Plerixafor).

  • Incubation:

    • Add the cell suspension or membrane preparation to each well.

    • Incubate for 60-120 minutes at room temperature with gentle agitation.[15]

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.5% BSA) to remove unbound radioligand.

  • Counting:

    • Dry the filter mat and measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Radioligand Binding Assay Workflow start Start prepare_cells Prepare CXCR4-expressing cells or membranes start->prepare_cells setup_plate Set up 96-well filter plate: - Radioligand - Test compound dilutions - Controls (Total & Non-specific) prepare_cells->setup_plate add_cells Add cells/membranes to plate setup_plate->add_cells incubate Incubate (e.g., 60 min, RT) add_cells->incubate filter_wash Filter and wash to remove unbound radioligand incubate->filter_wash count Measure radioactivity (gamma counter) filter_wash->count analyze Analyze data: Calculate IC50 count->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

Calcium Flux Assay

This functional assay measures the ability of a CXCR4 antagonist to inhibit CXCL12-induced intracellular calcium mobilization.

Protocol:

  • Cell Preparation and Dye Loading:

    • Harvest CXCR4-expressing cells and resuspend them in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (1-5 µM), for 30-60 minutes at 37°C.[10][17] An optional wash step can be performed to remove extracellular dye.

  • Assay Setup:

    • Plate the dye-loaded cells in a 96- or 384-well black, clear-bottom plate.

    • Add increasing concentrations of the test compound and incubate for a short period (e.g., 15-30 minutes).

  • Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately record the change in fluorescence intensity over time (e.g., for 60-120 seconds) at an excitation of ~490 nm and an emission of ~525 nm.[17]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the CXCL12-induced response against the logarithm of the test compound concentration to determine the IC50 value.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of a CXCR4 antagonist to block the migration of cells towards a CXCL12 gradient.

Protocol:

  • Cell Preparation:

    • Culture CXCR4-expressing cells and resuspend them in serum-free media.

  • Assay Setup:

    • Use a transwell migration chamber with a porous membrane (e.g., 8 µm pores).[18]

    • In the lower chamber, add serum-free media containing a specific concentration of CXCL12 (chemoattractant).

    • In the upper chamber, add the cell suspension pre-incubated with increasing concentrations of the test compound.

  • Incubation:

    • Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.[19]

  • Quantification of Migration:

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Clinical Development of CXCR4 Antagonists

The therapeutic potential of CXCR4 antagonists has led to the clinical development of several compounds for various indications, primarily in oncology and hematology.

Table 3: Selected CXCR4 Antagonists in Clinical Development

CompoundClassDeveloperSelected Indication(s)PhaseReference(s)
Plerixafor (Mozobil®)Small MoleculeSanofiStem cell mobilizationApproved[7]
Motixafortide (Aphexda®)PeptideBioLineRxStem cell mobilization in multiple myelomaApproved[4]
Mavorixafor (Xolremdi™)Small MoleculeX4 PharmaceuticalsWHIM syndrome, Chronic neutropeniaApproved[16]
BurixaforSmall Molecule-Stem cell mobilization, Solid tumorsPhase 2
Ulocuplumab (BMS-936564)Monoclonal AntibodyBristol Myers SquibbHematological malignanciesPhase 1/2[2]
LY2510924PeptideEli LillySolid tumorsPhase 1[1]

Conclusion

The development of CXCR4 antagonists is a vibrant and rapidly evolving field. The diverse chemical scaffolds, from small molecule cyclams to complex peptides, offer a range of options for targeting this critical receptor. Understanding the structure-activity relationships within each class is paramount for the rational design of next-generation antagonists with improved potency, selectivity, and pharmacokinetic properties. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. As our understanding of the intricate roles of the CXCR4/CXCL12 axis in disease continues to grow, so too will the opportunities for the development of novel and effective CXCR4-targeted therapies.

References

  • Wu, B., Chien, E. Y., Mol, C. D., Fenalti, G., Liu, W., Katritch, V., ... & Stevens, R. C. (2010). Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists. Science, 330(6007), 1066-1071.
  • Tamamura, H., Sugioka, M., Odagaki, Y., Omagari, A., Kan, Y., Oishi, S., ... & Fujii, N. (2001). Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity. Bioorganic & medicinal chemistry letters, 11(3), 359-362.
  • Tamamura, H., Tsutsumi, H., Masuno, H., Omagari, A., Hiramatsu, K., Wang, Z., ... & Fujii, N. (2003). Enhancement of the T140-based pharmacophores leads to the development of more potent and bio-stable CXCR4 antagonists. Organic & biomolecular chemistry, 1(21), 3664-3668.
  • Investigational CXCR4 inhibitors in early phase development for the treatment of hematological malignancies. (2024).
  • Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024. (2025).
  • De Clercq, E. (2009). The saga of AMD3100 (plerixafor). Medical research reviews, 29(4), 549-575.
  • Fluo-4 Assay Kit (Calcium) (ab228555). (2024). Abcam.
  • A Head-to-Head Comparison of Small Molecule and Peptide CXCR4 Antagonists. (2025). BenchChem.
  • The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine. (2024).
  • CXCR4 Receptor Antagonists Pipeline Insight. (2025). DelveInsight.
  • BioLineRx Announces FDA Approval of APHEXDA™ (motixafortide) in Combination with Filgrastim (G-CSF) to Mobilize Hematopoietic Stem Cells for Autologous Transplantation in Patients with Multiple Myeloma. (2023). BioLineRx.
  • Plerixafor (AMD 3100). (n.d.). MedchemExpress.
  • Zhu, Y., Li, G., Wang, H., Lu, H., & Jiang, H. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Bioscience Reports, 43(12), BSR20231604.
  • Zaki, K., et al. (2022). Statistical QSAR investigations using QSAR techniques to study Aminopyrimidine-Based CXCR4 antagonists. RHAZES: Green and Applied Chemistry, 16, 35243.
  • Bodart, V., et al. (2013). Small Molecule Inhibitors of CXCR4. Current pharmaceutical design, 19(39), 7076-7087.
  • FDA Pharmacology Review of Plerixafor. (2008).
  • Migration Protocol with Chemokines. (n.d.). ChemoTactics.
  • Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. (2022).
  • Structure-activity relationship study of CXCR4 antagonists bearing the cyclic pentapeptide scaffold: identification of the new pharmacophore. (2008). Organic & Biomolecular Chemistry.
  • Structures of select cyclic pentapeptide-based CXCR4 antagonists. (n.d.).
  • Synthesis and SAR of novel CXCR4 antagonists that are potent inhibitors of T tropic (X4) HIV-1 replication. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). SpringerLink.
  • CXCR Selective Inhibitors. (n.d.). Selleckchem.com.
  • Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent. (2004). FEBS Letters.
  • AMD3100/CXCR4 Inhibitor. (n.d.).
  • Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. (2024). MDPI.
  • The CXCR4 antagonist plerixafor (AMD3100) promotes proliferation of Ewing sarcoma cell lines in vitro and activates receptor tyrosine kinase signaling. (2018). Oncotarget.
  • New AMD3100 derivatives for CXCR4 chemokine receptor targeted molecular imaging studies: synthesis, anti-HIV-1 evaluation and binding affinities. (2013). Dalton Transactions.
  • Reversible inhibition of chemokine receptor CXC4 signaling via AMD3100 mitigates neuroinflammation in Alzheimer's disease. (2025). Neuroscience Insights.
  • CXCR4 antagonists – Knowledge and References. (n.d.). Taylor & Francis.
  • Progress toward rationally designed small-molecule peptide and peptidomimetic CXCR4 antagonists. (n.d.). SciSpace.
  • Combining Kinetic Ligand Binding and 3D Tumor Invasion Technologies to Assess Drug Residence Time and Anti-metastatic Effects of CXCR4 Inhibitors. (2015). Agilent.
  • Transwell Migration and Invasion Assays. (n.d.).
  • Fluo-4 AM. (n.d.). ApexBio.
  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). Protocols.io.

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Analytical Methods for Distinguishing Piperidinemethanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation and identification of piperidinemethanamine (aminomethylpiperidine) isomers—specifically the 2-, 3-, and 4-piperidinemethanamine regioisomers—presents a distinct challenge in pharmaceutical analysis. These compounds are isobaric (


, MW 114.19), highly polar, lack a UV-active chromophore, and possess secondary and primary amine functionalities that actively interact with silanols in chromatographic columns.

This guide provides a technical comparison of three primary analytical workflows: Gas Chromatography (GC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Nuclear Magnetic Resonance (NMR) . We evaluate these methods based on resolution power, throughput, and structural elucidation capability.

Structural Analysis & Physicochemical Challenges

Before selecting a method, one must understand the analyte properties that dictate separation behavior.

IsomerStructureChiralityPredicted Boiling Point*Key Challenge
2-Piperidinemethanamine N-C2 substitutionChiral (R/S)~166°CSteric hindrance at N-site; potential enantiomers.
3-Piperidinemethanamine N-C3 substitutionChiral (R/S)~170°CIntermediate polarity; often co-elutes with 4-isomer.
4-Piperidinemethanamine N-C4 substitutionAchiral~180°CSymmetrical; highest boiling point.

*Boiling points are estimates based on structure-property relationships (2- < 3- < 4-).

The Core Analytical Problem: Standard C18 HPLC fails because these molecules are too polar to retain (elute in void volume). Standard GC fails because the basic amines react with active sites on the column, causing severe peak tailing.

Method 1: Gas Chromatography (GC-FID/MS)

Best for: High-throughput purity analysis and volatile impurity profiling.

GC is the most robust method for separating these isomers due to their distinct boiling points. However, standard polysiloxane columns (e.g., DB-5) are unsuitable due to amine-silanol interactions.

Optimized Protocol: Base-Deactivated Column

To prevent peak tailing without derivatization, use a column specifically treated for basic compounds.

Experimental Workflow:

  • Column: Rtx-Volatile Amine or CP-Volamine (60m x 0.32mm ID).

    • Why: These stationary phases are base-deactivated, preventing the "shark-fin" tailing common with primary amines.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1) at 250°C. Use a base-deactivated liner (e.g., Sky® or equivalent) with wool.

  • Temperature Program:

    • Hold 40°C for 5 min (traps volatiles).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: FID (260°C) or MS (SIM mode: m/z 30, 44, 56, 114).

Expected Results: The elution order follows the boiling point: 2-isomer


 3-isomer 

4-isomer
.
  • Resolution (

    
    ):  Typically > 2.0 between all isomers.
    
  • Limit of Detection (LOD): ~10 ppm (FID).

Method 2: HILIC-CAD/MS (Liquid Chromatography)

Best for: Trace analysis in biological matrices or aqueous formulations.

Reversed-Phase (RP) chromatography requires toxic ion-pairing reagents (e.g., TFA, Heptafluorobutyric acid) to retain these amines. HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior alternative, retaining polar amines via a water-layer mechanism on a polar stationary phase.

HILIC Separation Mechanism

In HILIC, the stationary phase is polar (silica or zwitterionic).[1] Water is the "strong" solvent.[2][3] Analytes partition into a water-rich layer on the column surface.[3][4]

HILIC_Mechanism cluster_0 HILIC Retention Mechanism MobilePhase Mobile Phase (High ACN, Low H2O) WaterLayer Stagnant Water-Rich Layer MobilePhase->WaterLayer Partitioning StationaryPhase Polar Stationary Phase (Zwitterionic/Amide) WaterLayer->StationaryPhase Electrostatic Interaction Analyte Piperidinemethanamine (Polar/Charged) Analyte->WaterLayer Preferential Solvation

Figure 1: HILIC retention mechanism.[1] The polar amine partitions into the water layer adsorbed on the stationary phase.

Experimental Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or TSKgel Amide-80), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.0)

    • B: Acetonitrile[1][4][5]

  • Gradient: Isocratic 80% B or shallow gradient 90% B

    
     70% B.
    
  • Detection: Charged Aerosol Detector (CAD) or MS.

    • Note: UV detection is impossible without derivatization (e.g., with FMOC-Cl). CAD is universal and requires no derivatization.

Comparison to RP:

  • Elution Order: Opposite of RP. 4-isomer (most polar surface area accessible) retains longest.

  • Sensitivity: Higher than RP-MS because high organic content enhances desolvation in ESI source.

Method 3: NMR Spectroscopy

Best for: Absolute structural confirmation and distinguishing 2- vs 3- isomers in synthesis.

When chromatography shows a single peak, NMR is the only self-validating method to confirm which isomer is present.

Differentiation Logic:

  • Symmetry (4-isomer): The 4-piperidinemethanamine is symmetrical. The

    
     NMR will show only 4 distinct ring signals  (plus the exocyclic methylene).
    
  • Asymmetry (2- & 3-isomers): These are asymmetrical. All ring carbons are chemically distinct.

  • Chemical Shift (

    
    ):  The exocyclic methylene protons (
    
    
    
    ) shift based on proximity to the ring nitrogen.
Feature2-Isomer3-Isomer4-Isomer
Ring Symmetry NoneNonePlane of Symmetry

Signals
6 distinct peaks6 distinct peaks4 distinct peaks
C2 Proton Shift Downfield (adj. to N)UpfieldUpfield

Protocol:

  • Solvent:

    
     or 
    
    
    
    (with trace base to ensure free amine).
  • Experiment: 1D

    
     and 2D HSQC.
    
  • Key Indicator: Count the

    
     signals. If you see fewer than expected for the formula, it is the symmetrical 4-isomer.
    

Comparative Analysis & Decision Matrix

The choice of method depends on your sample matrix and data requirements.

ParameterGC-FID (Base Deactivated)HILIC-MS/CADNMR (

)
Differentiation Basis Boiling PointPolarity/HydrationMagnetic Environment/Symmetry
Resolution High (Baseline)MediumAbsolute (Structural)
Sensitivity Medium (ppm)High (ppb)Low (mg required)
Throughput High (20 min/run)High (15 min/run)Low
Sample Prep Dilute & ShootFilter & ShootDissolve (High Conc.)
Cost per Analysis $


$
Decision Workflow

Decision_Tree Start Start: Select Method SampleType What is the Sample Matrix? Start->SampleType Pure Pure Synthesis Product SampleType->Pure Mix Reaction Mix / Impurity Profile SampleType->Mix Bio Biological / Aqueous SampleType->Bio NMR Method: NMR (13C + HSQC) (Confirm Structure) Pure->NMR Identification GC Method: GC-FID (Base-Deactivated Col) Mix->GC Volatile Matrix HILIC Method: HILIC-MS (Trace Detection) Mix->HILIC Non-volatile Matrix Bio->HILIC High Sensitivity

Figure 2: Analytical decision matrix for piperidinemethanamine isomers.

References

  • Separation of Piperazine Isomers (GC-MS): Source: Royal Society of Chemistry (RSC). "Analytical Methods for separation of FPP and TFMPP isomers." Relevance: Establishes the protocol for separating cyclic amine isomers using capillary GC, validating the boiling-point separation logic. URL:[Link]

  • Derivatization for UV Detection: Source: Journal of Chemical and Pharmaceutical Research.[6] "Analytical method for piperazine... using chemical derivatization and HPLC-UV." Relevance: Validates the use of NBD-Cl or Benzaldehyde to create UV-active derivatives for these chromophore-lacking amines. URL:[Link]

Sources

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